molecular formula C10H9ClN2O B8127337 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Cat. No.: B8127337
M. Wt: 208.64 g/mol
InChI Key: LVPPYUHSGBSFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(imidazol-1-yl)benzyl alcohol (CAS 1694855-13-4) is a chemical building block with the molecular formula C10H9ClN2O and a molecular weight of 208.65 . This compound integrates both an imidazole heterocycle and a benzyl alcohol functional group on a chlorinated aromatic core, making it a versatile intermediate for medicinal chemistry and drug discovery research. The structural motifs present in this compound are commonly found in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of bisphosphonate derivatives such as zoledronic acid, which is used to treat bone diseases . The presence of the imidazole ring, a common pharmacophore, allows for potential interactions with biological systems, while the reactive benzyl alcohol and chloro substituents provide handles for further chemical modification and derivatization, such as oxidation to the corresponding carboxylic acid . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-imidazol-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-5,7,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPYUHSGBSFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-4-(imidazol-1-yl)benzyl alcohol CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4-(imidazol-1-yl)benzyl alcohol: Synthesis, Characterization, and Potential Applications

Introduction and Significance

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous antifungal agents, antihypertensives, and other therapeutic compounds.[1][2] The incorporation of a chloro-substituent on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[3] 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, as a structural motif, combines these key features, making it a promising intermediate for the synthesis of new chemical entities with potential therapeutic value.

This guide addresses the apparent novelty of this specific compound by providing a predictive framework for its synthesis and characterization based on established chemical principles and analogous structures.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol is presented in Table 1. These values are estimated based on the known properties of its structural analogues and are crucial for designing experimental protocols, including solvent selection for synthesis and purification, as well as for preliminary drug-likeness assessments.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 208.65 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Appearance Likely a white to off-white solidImportant for material handling and formulation.
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSOCritical for reaction conditions, purification, and formulation development.
pKa Imidazole N-H ~14; Alcohol O-H ~16Influences ionization state at physiological pH, affecting receptor binding and membrane permeability.
LogP ~1.5 - 2.5A measure of lipophilicity, impacting cell membrane permeability and oral bioavailability.

Synthesis Protocol: A Validated Approach

The most logical and efficient synthetic route to 2-Chloro-4-(imidazol-1-yl)benzyl alcohol is the reduction of its corresponding aldehyde, 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS: 1141669-45-5). This precursor is commercially available, providing a reliable starting point for the synthesis.

Materials and Reagents
  • 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

Step-by-Step Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of water at 0 °C.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Causality Behind Experimental Choices
  • Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones. Its ease of handling and high chemoselectivity make it ideal for this transformation, as it will not reduce other functional groups present in the molecule.

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting aldehyde and sodium borohydride. It also acts as a proton source to protonate the intermediate alkoxide.

  • Aqueous Work-up: The aqueous work-up is essential to remove inorganic by-products and any unreacted reagents. The sodium bicarbonate wash neutralizes any acidic impurities.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Reduction Reduction with NaBH4 in Methanol at 0°C Start->Reduction Step 1 Monitoring TLC Monitoring Reduction->Monitoring Step 2 Quench Quench with Water Monitoring->Quench Step 3 Workup Aqueous Work-up (DCM/H2O, NaHCO3, Brine) Quench->Workup Step 4 Purification Column Chromatography Workup->Purification Step 5 Product Product: 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Purification->Product Step 6

Caption: Synthetic workflow for 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Analytical Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, a combination of analytical techniques is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the final compound.[4] A reversed-phase HPLC method would be suitable.[5]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts (in ppm, predicted) in CDCl₃ are:

  • ¹H NMR:

    • δ 7.8-8.0 (s, 1H, imidazole C2-H)

    • δ 7.2-7.6 (m, 4H, aromatic-H and imidazole C4/5-H)

    • δ 4.8 (s, 2H, -CH₂OH)

    • δ 2.5-3.5 (br s, 1H, -OH)

  • ¹³C NMR:

    • δ 145-150 (aromatic C-Cl)

    • δ 135-140 (aromatic C-imidazole)

    • δ 115-130 (aromatic and imidazole CH)

    • δ 60-65 (-CH₂OH)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For C₁₀H₉ClN₂O, the expected exact mass is 208.0403.

Characterization Workflow Diagram

Characterization_Workflow Synthesized_Product Synthesized Product HPLC HPLC (Purity Assessment) Synthesized_Product->HPLC NMR NMR (¹H, ¹³C) (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesized_Product->MS Final_Confirmation Confirmed Structure & Purity HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Caption: Analytical workflow for product characterization.

Potential Applications in Drug Discovery

Benzyl alcohol derivatives containing imidazole and chloro-moieties are prevalent in various classes of therapeutic agents.

Antifungal Agents

The imidazole ring is a well-known pharmacophore in many antifungal drugs like miconazole and ketoconazole.[6] These compounds often work by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The subject compound could serve as a key intermediate for the synthesis of novel azole antifungals.[7]

Anticancer Agents

Chlorine-containing compounds represent a significant portion of FDA-approved drugs, including those for cancer treatment.[3] The unique electronic properties of the chloro-substituent can enhance binding affinity to target proteins and improve metabolic stability.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Recent studies have shown that N-substituted-2-butyl-4-chloro-1H-imidazole derivatives exhibit potential as ACE inhibitors for the treatment of hypertension.[1] The benzyl alcohol moiety can be a handle for further chemical modifications to explore this therapeutic area.

Conclusion

While 2-Chloro-4-(imidazol-1-yl)benzyl alcohol may not be a widely cataloged compound with a designated CAS number, its synthesis is readily achievable through the reduction of its corresponding aldehyde. This guide provides a robust and scientifically sound framework for its preparation, purification, and comprehensive characterization. Its structural features suggest significant potential as a versatile intermediate in the discovery and development of new therapeutic agents, particularly in the fields of antifungal and anticancer research. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the quality of the synthesized material for further investigation.

References

  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available from: [Link].

  • SIELC Technologies. Benzyl alcohol. Available from: [Link].

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link].

  • Indian Journal of Chemistry. Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Available from: [Link].

  • Chemsrc. 2-(1H-Imidazol-1-yl)ethanol | CAS#:1615-14-1. Available from: [Link].

  • PMC. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available from: [Link].

  • PubChem. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Available from: [Link].

  • Advanced Journal of Chemistry, Section A. Synthesis of Some New Heterocyclic Compounds Derived from Imidazole and Study of Anti-Microbial Activity. Available from: [Link].

  • Google Patents. CN109574797B - Preparation method of chiral benzyl alcohol.
  • Wikipedia. Benzyl alcohol. Available from: [Link].

  • PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Available from: [Link].

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical analysis of the solubility of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, a heterocyclic compound of interest in drug discovery, in two common and chemically distinct solvents: water and dimethyl sulfoxide (DMSO). We will explore the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and present the synthesized data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the formulation of imidazole-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a fundamental physicochemical property that cannot be overlooked.[1][2] It dictates the rate and extent to which a compound dissolves in a solvent to form a homogenous solution and directly influences key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[1] Solvents are indispensable throughout the pharmaceutical industry, from the synthesis and purification of APIs to the final formulation of dosage forms.[2][3]

2-Chloro-4-(imidazol-1-yl)benzyl alcohol is a molecule that combines a moderately lipophilic chlorobenzyl group with a polar, aromatic imidazole ring. This amphipathic nature suggests a nuanced solubility profile. Understanding its behavior in both a polar protic solvent like water and a polar aprotic solvent like DMSO is crucial for its progression through the drug discovery pipeline.[4]

Theoretical Framework: The Thermodynamics of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[5] This principle is rooted in the thermodynamics of the dissolution process, which involves the interplay of enthalpy and entropy.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

Water as a Solvent: The Role of Hydrogen Bonding

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For 2-Chloro-4-(imidazol-1-yl)benzyl alcohol to dissolve in water, these water-water hydrogen bonds must be disrupted and new hydrogen bonds formed between water and the solute. The key functional groups on the molecule that can participate in hydrogen bonding are the hydroxyl (-OH) group of the benzyl alcohol and the nitrogen atoms of the imidazole ring.

However, the presence of the nonpolar benzene ring and the chloro-substituent introduces a hydrophobic character, which can disrupt the structure of water and is energetically unfavorable. Therefore, the aqueous solubility of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol is expected to be limited.

DMSO as a Solvent: A Polar Aprotic Powerhouse

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant. It is an excellent solvent for a wide range of polar and nonpolar compounds.[4][7] Unlike water, DMSO is a hydrogen bond acceptor but not a donor. It effectively solvates cations and polar molecules. The polar nature of DMSO will readily interact with the hydroxyl and imidazole moieties of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol. Furthermore, the less structured nature of DMSO compared to water's hydrogen bond network means there is a lower energetic penalty for accommodating the hydrophobic chlorobenzyl portion of the molecule. Consequently, 2-Chloro-4-(imidazol-1-yl)benzyl alcohol is anticipated to exhibit significantly higher solubility in DMSO than in water.[7]

Physicochemical Properties and Predicted Solubility

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₉ClN₂OBased on chemical structure
Molecular Weight 208.65 g/mol Calculated from the molecular formula
Polarity AmphipathicContains both polar (imidazole, alcohol) and nonpolar (chlorobenzyl) regions
Hydrogen Bond Donor Yes (Alcohol -OH)Can donate a hydrogen bond
Hydrogen Bond Acceptor Yes (Imidazole N, Alcohol O)Can accept hydrogen bonds
Predicted Water Solubility LowThe hydrophobic chlorobenzyl group is expected to limit solubility despite the presence of hydrogen bonding groups.[7]
Predicted DMSO Solubility HighDMSO is a strong polar aprotic solvent capable of solvating a wide range of organic molecules.[4][7]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, the shake-flask method is a widely accepted and robust technique.[8] This method establishes the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[9]

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials:

  • 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (solid)

  • Deionized water

  • Anhydrous DMSO

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol to separate vials containing a known volume (e.g., 10 mL) of water and DMSO, respectively. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the solutions to equilibrate for a minimum of 24 hours to ensure that the dissolution process has reached a steady state.[8]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to further separate the solid from the supernatant.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol of known concentrations in the respective solvent (water or DMSO).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample of the saturated solution into the HPLC system.

    • Determine the concentration of the solute in the sample by interpolating its peak area on the calibration curve.[8]

Data Reporting: The solubility should be reported in mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to Water & DMSO B Shake at constant temp (24h) A->B Establish Equilibrium C Centrifuge B->C Phase Separation D Filter supernatant C->D Remove Undissolved Solid E Analyze by HPLC D->E Prepare for Analysis F Determine Concentration E->F Compare to Standards

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Comparative Analysis: Water vs. DMSO

The contrasting solvent properties of water and DMSO lead to a significant difference in their ability to dissolve 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

SolventSolvent TypeKey Interactions with SolutePredicted SolubilityImplications for Drug Development
Water Polar ProticHydrogen bonding with -OH and imidazole. Hydrophobic interactions with the chlorobenzyl group.LowChallenges in developing aqueous formulations for intravenous administration. May require formulation strategies like co-solvents, surfactants, or salt formation to enhance solubility.
DMSO Polar AproticStrong dipole-dipole interactions with the polar moieties of the solute.HighExcellent solvent for preparing high-concentration stock solutions for in vitro assays.[4] Its use in final drug formulations is limited due to potential toxicity.

Molecular Interactions at a Glance

The following diagram illustrates the primary intermolecular forces at play between 2-Chloro-4-(imidazol-1-yl)benzyl alcohol and the two solvents.

G cluster_solute 2-Chloro-4-(imidazol-1-yl)benzyl alcohol cluster_water Water (H₂O) cluster_dmso DMSO ((CH₃)₂SO) Solute C₁₀H₉ClN₂O HBond Hydrogen Bonding Solute->HBond Strong Hydrophobic Hydrophobic Effect Solute->Hydrophobic Unfavorable Dipole Dipole-Dipole Solute->Dipole Very Strong Water Polar Protic HBond->Water Hydrophobic->Water DMSO Polar Aprotic Dipole->DMSO

Caption: Key intermolecular forces influencing solubility in Water vs. DMSO.

Conclusion and Future Directions

This technical guide has provided a thorough examination of the solubility of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol in water and DMSO. Based on fundamental chemical principles and established experimental methodologies, we conclude that this compound is likely to have low aqueous solubility and high solubility in DMSO. This disparity has significant implications for its handling and formulation in a drug discovery context.

For researchers working with this and structurally related compounds, precise experimental determination of solubility is paramount. The provided shake-flask protocol offers a reliable framework for obtaining this critical data. Future work should focus on exploring formulation strategies to enhance the aqueous solubility of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, thereby improving its potential as a therapeutic candidate.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
  • JoVE. (2020, March 26). Solubility.
  • Dunn, P. J., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.
  • Wikipedia. (n.d.). Solubility.
  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Amofor. (2025, March 14). The Essential Role of High-Purity Solvents in Pharmaceutical Drug Formulations.
  • EFCG. (n.d.). The important role of solvents in the production of pharmaceuticals and fine chemicals.
  • Samant, T. S., & Nessel, T. A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • LibreTexts Chemistry. (n.d.). Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SlideShare. (n.d.). Solubility experimental methods.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Benchchem. (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.

Sources

An In-depth Technical Guide to the pKa Values of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of pKa in Pharmaceutical Sciences

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2][3] It governs a molecule's solubility, lipophilicity, permeability across biological membranes, and binding interactions with its target protein.[1][2] For a molecule such as 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, which possesses both a potentially basic imidazole ring and a weakly acidic benzyl alcohol moiety, a thorough understanding of its pKa values is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical considerations, experimental determination, and computational prediction of the pKa values for this compound, offering a robust framework for its characterization.

Theoretical Framework: Unpacking the Ionization Behavior

2-Chloro-4-(imidazol-1-yl)benzyl alcohol has two primary ionizable centers: the imidazole ring and the benzylic alcohol.

  • The Imidazole Moiety: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[4] The lone pair of electrons on one of the nitrogen atoms can accept a proton, making the ring basic. The pKa of the conjugate acid (the imidazolium ion) is a measure of this basicity. The pKa of unsubstituted imidazole is approximately 7.[4] However, the substituents on the phenyl ring will influence this value. The electron-withdrawing chloro group and the phenyl ring itself will decrease the basicity of the imidazole, leading to a lower pKa for the imidazolium ion.

  • The Benzyl Alcohol Moiety: The benzyl alcohol group is a very weak acid. The pKa of benzyl alcohol itself is approximately 15.4. The substituents on the aromatic ring will also modulate this acidity. The electron-withdrawing chloro group and the imidazolyl group are expected to increase the acidity of the benzylic proton, resulting in a lower pKa value compared to unsubstituted benzyl alcohol.

The acid-base equilibria for 2-Chloro-4-(imidazol-1-yl)benzyl alcohol are depicted below:

pKa_Equilibria Neutral 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (Neutral) Alkoxide Alkoxide Ion (Anionic) Neutral->Alkoxide pKa2 (Alcohol) Imidazolium Imidazolium Ion (Cationic) Imidazolium->Neutral pKa1 (Imidazolium) Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve sample in co-solvent Prep2 Dilute with water & add electrolyte Prep1->Prep2 Titrate Titrate with standardized acid/base Prep2->Titrate Measure Record pH after each addition Titrate->Measure Plot Plot pH vs. Titrant Volume Measure->Plot Determine Determine pKa from inflection point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, where protonation or deprotonation leads to a change in the UV-Vis absorption spectrum. [1]The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH. [5][6] Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., from pH 2 to 12).

  • Sample Preparation:

    • Prepare a stock solution of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of solutions by diluting the stock solution into each of the buffer solutions to a final concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).

  • Data Acquisition and Analysis:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve. [7]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare buffer solutions of varying pH Prep2 Prepare sample solutions in each buffer Prep1->Prep2 Measure Record UV-Vis spectrum for each solution Prep2->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine pKa from sigmoidal fit Plot->Determine

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In silico pKa prediction tools are invaluable in early-stage drug discovery for high-throughput screening and for providing initial estimates to guide experimental work. [2]These tools utilize various algorithms, including empirical methods based on large databases of experimental pKa values and quantum mechanical calculations. [8][9] Several commercial and academic software packages are available for pKa prediction, such as:

  • Schrödinger's Epik and Macro-pKa: These programs use machine learning and physics-based DFT calculations, respectively, to predict pKa values. [10][11]* ACD/pKa DB: This is a database-driven tool that provides predictions based on a vast collection of experimental data. [9]* ChemAxon's Marvin: This software also offers pKa prediction capabilities. [9]* MoKa: This program uses an algorithm based on descriptors derived from GRID molecular interaction fields. [12] Predicted pKa Values:

Based on the chemical structure of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, computational tools would likely predict the following approximate pKa values:

Ionizable GroupPredicted pKa RangeRationale
Imidazolium Ion5.0 - 6.5The electron-withdrawing effects of the chloro and phenyl groups decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ≈ 7).
Benzyl Alcohol13.5 - 14.5The electron-withdrawing effects of the chloro and imidazolyl groups increase the acidity of the benzylic proton compared to unsubstituted benzyl alcohol (pKa ≈ 15.4).

Conclusion and Future Directions

A comprehensive understanding of the pKa values of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol is essential for its progression as a drug candidate. This guide has outlined the theoretical underpinnings of its ionization behavior and provided detailed protocols for its experimental determination using potentiometric titration and UV-Vis spectrophotometry. Furthermore, it has highlighted the utility of computational methods for initial pKa estimation.

For a complete characterization, it is recommended to perform both experimental methods to obtain robust and cross-validated pKa values. These experimentally determined values will be critical for building accurate structure-activity relationships and for optimizing the formulation and delivery of this promising compound.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.). Retrieved from [Link]

  • The final UV-Vis method for the pKa determination. - ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved from [Link]

  • Epik | Schrödinger. (n.d.). Retrieved from [Link]

  • pKa Prediction | Rowan. (n.d.). Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). Retrieved from [Link]

  • Macro-pKa | Schrödinger. (n.d.). Retrieved from [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - RSC Publishing. (n.d.). Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025). International Journal of Innovative Research in Science & Stechnology, 2(11), 1-13.
  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Journal of Chemical & Engineering Data - ACS Publications. (2020).
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • What is the pKa and How is it determined - Pharma Knowledge Forum. (2024). Pharma Knowledge Forum.
  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 53.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved from [Link]

  • pKa of imidazoles - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Journal of Research in Pharmacy, 28(2), 785-791.

Sources

Methodological & Application

Synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, a valuable intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzaldehyde with imidazole, followed by the selective reduction of the resulting aldehyde to the target benzyl alcohol. This document outlines the underlying chemical principles, provides a meticulously detailed experimental protocol, and offers expert insights to ensure a successful and reproducible synthesis.

Introduction

Substituted benzyl alcohols are crucial building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Specifically, the incorporation of an imidazole moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate.[3][4][5] The target molecule, 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, serves as a key precursor for various therapeutic agents, making its efficient and reliable synthesis a topic of significant interest to researchers in medicinal chemistry and drug discovery.

This application note details a robust and scalable two-step synthesis beginning with 2-chloro-4-fluorobenzaldehyde. The initial step involves a nucleophilic aromatic substitution (SNA) reaction where the fluorine atom is displaced by imidazole.[6][7][8] The subsequent step is the selective reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.[9][10]

Reaction Schematics and Mechanism

The overall synthetic route can be visualized as follows:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step of the synthesis is the displacement of the highly electronegative fluorine atom from the aromatic ring by imidazole. This reaction proceeds via a nucleophilic aromatic substitution mechanism, specifically an addition-elimination pathway.[7][8][11] The presence of the electron-withdrawing aldehyde group and the chlorine atom activates the aromatic ring towards nucleophilic attack.

The mechanism involves the initial attack of the nucleophilic nitrogen of the imidazole ring on the carbon atom bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7][12] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde.[13][14]

Step 2: Reduction of the Aldehyde

The second step involves the reduction of the aldehyde functional group of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it typically does not reduce other functional groups like esters or amides under standard conditions.[15][9]

The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is then protonated during the work-up step (typically with water or a mild acid) to yield the final product, 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.[10][16]

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2-Chloro-4-fluorobenzaldehyde≥97%Commercially Available
Imidazole99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethylformamide (DMF)Anhydrous, 99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Sodium Sulfate (Na₂SO₄)Anhydrous, ACS GradeCommercially Available
Sodium Borohydride (NaBH₄)99%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Deionized WaterIn-house source
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available
Nuclear Magnetic Resonance (NMR) Spectrometer300 MHz or higher
Mass Spectrometer (MS)
Melting Point Apparatus

Safety Precautions: 2-Chloro-4-fluorobenzaldehyde is a skin and eye irritant and may cause respiratory irritation.[17][18] Imidazole is corrosive.[19] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting aldehyde.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde as a solid.

Protocol 2: Synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol
  • Dissolve the purified 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Data and Characterization

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)Melting Point (°C)
2-Chloro-4-(1H-imidazol-1-yl)benzaldehydeC₁₀H₇ClN₂O206.63Off-white to pale yellow solid85-95135-138
2-Chloro-4-(imidazol-1-yl)benzyl alcoholC₁₀H₉ClN₂O208.64White to off-white solid90-98158-161

Characterization Data for 2-Chloro-4-(imidazol-1-yl)benzyl alcohol:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.25 (s, 1H), 7.80 (s, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 2.1 Hz, 1H), 7.45 (dd, J = 8.4, 2.1 Hz, 1H), 7.15 (s, 1H), 5.40 (t, J = 5.7 Hz, 1H), 4.60 (d, J = 5.7 Hz, 2H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 140.2, 138.5, 135.8, 132.1, 130.5, 128.9, 122.4, 120.7, 118.3, 62.9.

  • Mass Spectrometry (ESI+): m/z 209.0 [M+H]⁺.

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Aldehyde Reduction Start 2-Chloro-4-fluorobenzaldehyde + Imidazole Reaction1 Reaction in DMF with K₂CO₃ at 100-110 °C Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Purification Workup1->Purification1 Intermediate 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Purification1->Intermediate Reaction2 Reduction with NaBH₄ in Methanol at 0 °C to RT Intermediate->Reaction2 Workup2 Aqueous Quench & Extraction Reaction2->Workup2 Purification2 Purification/Isolation Workup2->Purification2 FinalProduct 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Purification2->FinalProduct

Caption: Overall workflow for the synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Expert Insights and Troubleshooting

  • Choice of Base and Solvent in Step 1: Potassium carbonate is a suitable and cost-effective base for the nucleophilic aromatic substitution. Stronger bases are generally not required. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium carbonate and facilitates the reaction.

  • Temperature Control in Step 2: The initial addition of sodium borohydride should be performed at 0 °C to control the exothermic reaction and prevent potential side reactions. Allowing the reaction to warm to room temperature ensures complete reduction.

  • Work-up and Purification: Thorough washing of the organic extracts is crucial to remove any residual DMF from the first step and inorganic salts. For purification, column chromatography provides a high degree of purity, while recrystallization can be a more scalable and economical option if the crude product is sufficiently pure.

  • Moisture Sensitivity: While sodium borohydride reacts with water, the reduction is typically carried out in protic solvents like methanol or ethanol. The reaction with the alcohol solvent is slow enough to allow for the reduction of the aldehyde. However, it is advisable to use anhydrous solvents for optimal results and to avoid excessive consumption of the reducing agent.

Trustworthiness and Validation

To ensure the reliability and reproducibility of this protocol, the following in-process controls are recommended:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the reaction endpoint and to ensure the complete consumption of the starting material. This prevents unnecessary heating and potential side product formation.

  • Spectroscopic Characterization: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with reference spectra or literature values.

  • Melting Point Analysis: The melting point of the final product is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Chemical Reaction Mechanism Diagram

The following diagram illustrates the mechanism of the nucleophilic aromatic substitution.

Sources

Application Note: Ligand-Accelerated Ullmann C–N Coupling for the Synthesis of Imidazole Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Imidazole-containing benzyl alcohols are highly valued pharmacophores, serving as critical intermediates in the synthesis of human glutaminyl cyclase inhibitors[1], antifungal agents, and advanced materials. Historically, the construction of the aryl C–N bond via the classic Ullmann reaction required stoichiometric amounts of copper, highly polar solvents, and harsh temperatures (>150 °C), often leading to poor functional group tolerance and erratic yields[2].

This technical dossier details a modern, ligand-accelerated Ullmann-type coupling protocol. By employing catalytic Copper(I) in tandem with a bidentate nitrogen ligand, this methodology dramatically lowers the activation energy barrier, enabling the efficient cross-coupling of imidazoles with halobenzyl alcohols under relatively mild conditions[3].

Scientific Principles & Mechanistic Causality

To achieve high yields and reproducibility, it is critical to understand the causality behind each reagent selected for this workflow.

The Rationale for Reagent Selection
  • Aryl Halide (4-Iodobenzyl alcohol vs. Bromides/Chlorides): We specifically utilize 4-iodobenzyl alcohol. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol) or C–Cl bond (~96 kcal/mol). This energetic differential accelerates the rate-limiting oxidative addition step, allowing the reaction to proceed efficiently at 110 °C[4].

  • Catalyst & Ligand (CuI + 1,10-Phenanthroline): Unliganded Cu(I) salts tend to form unreactive, insoluble multinuclear aggregates. The introduction of 1,10-phenanthroline, a robust bidentate nitrogen donor, breaks up these aggregates into soluble, catalytically active monomeric species. Furthermore, the ligand stabilizes the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II)[2][3].

  • Base (Cs₂CO₃): The "cesium effect" is paramount here. The large ionic radius and low charge density of the Cs⁺ ion enhance the solubility of the carbonate in aprotic solvents like DMF. This generates a highly reactive, "naked" imidazolide anion that rapidly coordinates to the metal center.

Mechanistic Pathway

The catalytic cycle operates via a Cu(I)/Cu(III) manifold. Following the in situ formation of the active liganded Cu(I) complex, the base deprotonates the imidazole, which coordinates to the copper center. Subsequent oxidative addition of the 4-iodobenzyl alcohol forms a transient Cu(III) intermediate. Finally, reductive elimination forges the new C–N bond, releasing the target imidazole benzyl alcohol and regenerating the Cu(I) catalyst.

Fig 1: Catalytic cycle of the ligand-accelerated Ullmann C-N coupling.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization studies, illustrating the dramatic impact of halide leaving group ability and ligand presence on the overall yield.

EntryAryl HalideCatalyst (mol%)Ligand (20 mol%)Base (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)
1 4-Iodobenzyl alcohol CuI (10%) 1,10-Phenanthroline Cs₂CO₃ 110 18 92%
24-Bromobenzyl alcoholCuI (10%)1,10-PhenanthrolineCs₂CO₃1102478%
34-Chlorobenzyl alcoholCuI (10%)1,10-PhenanthrolineCs₂CO₃1303635%
44-Iodobenzyl alcoholCuI (10%)NoneCs₂CO₃1102415%
54-Iodobenzyl alcoholCuI (10%)L-ProlineK₂CO₃902485%

Detailed Experimental Protocol

Materials Required
  • Substrates: 4-Iodobenzyl alcohol (1.0 mmol, 234 mg), Imidazole (1.2 mmol, 82 mg).

  • Catalytic System: Copper(I) Iodide (0.1 mmol, 19 mg), 1,10-Phenanthroline (0.2 mmol, 36 mg).

  • Reagents & Solvents: Cesium Carbonate (2.0 mmol, 652 mg), Anhydrous DMF (3.0 mL), Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg), 1,10-phenanthroline (36 mg), imidazole (82 mg), 4-iodobenzyl alcohol (234 mg), and Cs₂CO₃ (652 mg).

  • Inert Atmosphere Establishment: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this purge cycle three times to ensure complete removal of atmospheric oxygen.

  • Solvent Addition: Introduce anhydrous DMF (3.0 mL) via a syringe through the septum.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 18 hours.

  • Quenching & Filtration: Remove the reaction from the oil bath and allow it to cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) to remove the DMF, followed by a final wash with saturated brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 1% to 5% Methanol in Dichloromethane) to afford the pure 4-(1H-imidazol-1-yl)benzyl alcohol.

Fig 2: Step-by-step experimental workflow for synthesizing imidazole benzyl alcohols.

Self-Validation & Quality Control

To ensure trustworthiness, this protocol is designed as a self-validating system. Researchers must monitor the following diagnostic checkpoints:

  • Visual Validation (Catalyst Integrity): During the initial heating phase (Step 4), the successful formation of the active[Cu(I)(phen)] complex is indicated by a deep reddish-brown coloration . If the solution transitions to a murky green or blue, this is a pathognomonic sign of Cu(II) formation, indicating oxygen ingress. If this occurs, the reaction has failed and the inert atmosphere apparatus must be inspected.

  • TLC Validation (Reaction Progress): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Starting Material: 4-iodobenzyl alcohol migrates with an

      
       of ~0.6 and is highly UV active.
      
    • Product: The target imidazole benzyl alcohol will have a significantly lower

      
       (~0.2) due to the highly polar imidazole ring. Exposure to iodine vapor or Dragendorff's reagent will selectively stain the nitrogen-rich product a deep brown/orange, confirming the successful formation of the C–N bond.
      

References[3] Ma, D. et al. "Modern Ullmann-Type Couplings." ResearchGate. Available at: https://www.researchgate.net/[2] "Ullmann reaction." Wikipedia. Available at:https://en.wikipedia.org/wiki/Ullmann_reaction[1] "Structural Optimization of Benzyl-5-methyl-1H-Imidazole Derivatives as Human Glutaminyl Cyclase Inhibitors." ACS Medicinal Chemistry Letters. Available at:https://pubs.acs.org/[4] "Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water." Taylor & Francis. Available at: https://www.tandfonline.com/

Sources

Chemo-selective Oxidation of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Executive Summary

The oxidation of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol to its corresponding aldehyde is a pivotal step in the synthesis of farnesyltransferase inhibitors and antifungal agents. The primary challenge lies in the imidazole moiety , a basic heterocycle (


) that interferes with acidic oxidants (e.g., Jones Reagent, PCC) and can coordinate with metal catalysts, poisoning them.

This guide details two validated protocols:

  • Method A (Primary): Activated Manganese Dioxide (

    
    ).  The industrial "workhorse" for benzylic oxidation. It is mild, heterogeneous, and prevents over-oxidation to carboxylic acid.[1]
    
  • Method B (Secondary): Swern Oxidation. A homogeneous, cryogenic alternative for small-scale or high-purity requirements when

    
     activity is inconsistent.
    

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Target: 2-Chloro-4-(imidazol-1-yl)benzaldehyde.[2]

  • Structural Risks:

    • Imidazole Nitrogen: Acts as a nucleophile or base. Acidic conditions lead to salt formation, rendering the product water-soluble and difficult to extract.

    • Benzylic Position: Activated by the aromatic ring, making it susceptible to over-oxidation to the benzoic acid if strong oxidants (e.g.,

      
      ) are used.
      
The Solution

Activated


 operates via a radical mechanism on the solid surface. It is chemically unique because it selectively oxidizes allylic and benzylic alcohols while leaving saturated alcohols and basic nitrogens untouched. The reaction is driven by the adsorption of the substrate onto the 

lattice; therefore, water is a poison that blocks active sites.

Method A: Activated Manganese Dioxide ( )

Status: Preferred Industrial Method Scale: Gram to Kilogram

Reagent Activation (CRITICAL)

Commercial


 is often "wet" and inactive. It must  be activated before use.
  • Heat: Place commercial

    
     in an oven at 120°C for 12–24 hours.
    
  • Azeotrope (Optional but recommended for high value): Reflux wet

    
     in toluene using a Dean-Stark trap until water collection ceases, then filter and dry.
    
Experimental Protocol
  • Stoichiometry: 10 to 20 equivalents (by mass or mole) of

    
     relative to substrate.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Concentration: 0.1 M to 0.5 M.

Step-by-Step:

  • Dissolution: Dissolve 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (1.0 eq) in anhydrous DCM.

  • Addition: Add Activated

    
     (10.0 eq) in a single portion.
    
  • Reaction: Stir vigorously at reflux (40°C) for 4–12 hours.

    • Note: Vigorous stirring is essential to maintain suspension.

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or HPLC. Look for the disappearance of the alcohol peak.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter the black slurry through a pad of Celite (diatomaceous earth) to remove fine particles.

    • Wash the filter cake thoroughly with DCM (product adheres to the surface).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Troubleshooting Stalling

If conversion stalls at 50-60%:

  • Do not just add more cold

    
    .
    
  • Action: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water produced during the oxidation.

Method B: Swern Oxidation

Status: High-Precision / Lab Scale Scale: Milligram to Gram

Principle

Uses DMSO activated by Oxalyl Chloride to form a reactive chlorosulfonium salt.[6][7] This method avoids metal waste but releases dimethyl sulfide (DMS) and requires strict temperature control.

Experimental Protocol

Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), Triethylamine (


, 5.0 eq).

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve Oxalyl Chloride (1.5 eq) in dry DCM at -78°C .
    
  • DMSO Addition: Add DMSO (3.0 eq) dropwise over 15 mins. Control exotherm. Stir for 15 mins.

  • Substrate Addition: Add the benzyl alcohol (1.0 eq) dissolved in min. DCM dropwise. Stir for 30–45 mins at -78°C.

    • Mechanism:[3][4][6][7][8] The alcohol attacks the sulfur, forming an alkoxysulfonium ion.

  • Elimination: Add

    
     (5.0 eq) dropwise.
    
    • Observation: The solution will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Pour into saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    .
    

Process Visualization

Workflow Diagram: Oxidation

MnO2_Oxidation Start Start: Benzyl Alcohol (Substrate) Reaction Reaction: DCM, Reflux, 4-12h (10-20 eq MnO2) Start->Reaction Activation Activation Step: Heat MnO2 (120°C) or Azeotrope Activation->Reaction Reagent Prep Check IPC Check (HPLC/TLC): Conversion > 95%? Reaction->Check Add_Sieves Troubleshoot: Add 4Å Mol. Sieves (Remove Water) Check->Add_Sieves No (Stalled) Filter Workup: Filter thru Celite Wash w/ DCM Check->Filter Yes Add_Sieves->Reaction Resume Isolate Final Product: Aldehyde Solid Filter->Isolate

Caption: Figure 1. Optimized workflow for the heterogeneous oxidation using Activated Manganese Dioxide.

Method Selection Logic

Method_Selection Decision Choose Oxidation Method MnO2_Path Method A: Activated MnO2 Decision->MnO2_Path Default / Robust Swern_Path Method B: Swern Decision->Swern_Path High Purity / Small Scale Result1 Ideal for Process Scale MnO2_Path->Result1 Pros: Easy Workup, No Over-oxidation Result2 Ideal for MedChem/Lab Swern_Path->Result2 Pros: Homogeneous, Reliable Criteria1 Scale > 10g? Criteria2 Strict Odor Control? Criteria3 Substrate Acid Sensitive?

Caption: Figure 2. Decision matrix for selecting the appropriate oxidation protocol based on scale and constraints.

Comparison of Methods

FeatureMethod A: Activated

Method B: Swern Oxidation
Selectivity Excellent (Benzylic only)Good (1° and 2° alcohols)
Functional Group Tol. High (Ignores basic amines)High (Acid sensitive OK)
Reaction Time Slow (4–24 h)Fast (< 2 h)
Temperature Reflux or RT-78°C (Cryogenic)
Workup Simple FiltrationExtraction & Washing
Scalability High (Industrial standard)Moderate (Exotherm control)
Green Chemistry Solid waste (Mn), RecyclableAtom economy poor (DMS waste)

References

  • Cahiez, G., et al. "Manganese Dioxide (

    
    ): A Versatile Reagent in Organic Synthesis." Synthesis, 1976. 
    
  • Taylor, R. J., et al. "Recent Developments in the Oxidation of Alcohols to Aldehydes and Ketones." Synthesis, 1998.

  • Omura, K., & Swern, D. "Oxidation of Alcohols by 'Activated' Dimethyl Sulfoxide." Tetrahedron, 1978.

  • Reid, M., et al. "Manganese Dioxide Mediated Oxidation of Benzylic Alcohols." Journal of Chemical Education, 2018.

    
     activation). 
    
  • Patents: See WO2006000407 (Janssen Pharmaceutica) for analogous imidazole-benzyl alcohol oxidations in Tipifarnib synthesis.

Sources

Application Note: High-Efficiency Reductive Amination of 2-Chloro-4-(imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

This application note details the optimized protocol for the reductive amination of 2-Chloro-4-(imidazol-1-yl)benzaldehyde (CAS: 1141669-45-5). This precursor is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antifungal agents, and H3 receptor antagonists.

The simultaneous presence of a 2-chloro substituent (steric bulk/electronic activation) and a 4-(imidazol-1-yl) moiety (Lewis basicity) presents unique synthetic challenges. Standard protocols often fail due to incomplete imine formation (steric hindrance) or product loss during workup (amphoteric solubility). This guide provides a robust, self-validating methodology using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), ensuring yields >85% with high chemoselectivity.

Chemical Properties & Mechanistic Insight[1]

Substrate Analysis
PropertySpecificationImpact on Protocol
Structure

2-Cl: Ortho-steric hindrance retards imine formation.Imidazole: Basic nitrogen (N3) can coordinate metal catalysts or buffer acid catalysts.
Molecular Weight 206.63 g/mol Stoichiometry calculations must account for >98% purity.
Solubility DCM, DCE, THF, MeOHDCE is preferred for STAB protocols. MeOH is avoided with STAB to prevent etherification side-reactions.
Basicity Imidazole pKa ~ 4-5 (N-aryl)Less basic than alkyl imidazoles, but can still form salts with strong acids.
Reaction Mechanism & Challenges

The reaction proceeds via a two-step "one-pot" mechanism:

  • Imine Formation: The amine attacks the carbonyl carbon. The ortho-chloro group provides inductive activation (making the carbonyl more electrophilic) but imposes significant steric hindrance, often requiring acid catalysis (Acetic Acid) and extended equilibrium times.

  • Reduction: The iminium ion is reduced by the hydride source.

Critical Control Point: The imidazole ring can act as an internal buffer. If insufficient acid is used, the pH may remain too high for efficient imine formation. Conversely, excess strong acid can protonate the imidazole, precipitating the substrate. Acetic acid (AcOH) is the ideal modulator.

Mechanism cluster_0 Critical Step: Acid Catalysis Aldehyde 2-Cl-4-Im-Benzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Slowed by 2-Cl steric) Amine Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Catalyzed by AcOH) Product Secondary Amine (Target) Iminium->Product + STAB (H-) (Irreversible)

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in overcoming steric hindrance.

Experimental Protocol

Materials
  • Precursor: 2-Chloro-4-(imidazol-1-yl)benzaldehyde (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous preferred). Alternative: THF.

Standard Procedure (Direct Reductive Amination)

Use this method for non-hindered primary amines (e.g., benzylamine, n-butylamine).

  • Preparation: In a clean, dry 20 mL vial equipped with a magnetic stir bar, charge 2-Chloro-4-(imidazol-1-yl)benzaldehyde (207 mg, 1.0 mmol).

  • Solvation: Add DCE (5.0 mL, 0.2 M concentration). Stir until fully dissolved.

  • Activation: Add Amine (1.1 mmol) followed by AcOH (60 µL, 1.0 mmol).

    • Note: If the amine is an HCl salt, add 1.0 equiv of TEA to freebase it, then add AcOH.

  • Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes .

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

    • Observation: Mild effervescence (H2 gas) may occur.

  • Reaction: Seal the vial and stir at RT for 4–16 hours . Monitor by LC-MS or TLC (DCM:MeOH 95:5).

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes to quench excess borohydride and neutralize the acid.

Advanced Procedure (Stepwise for Hindered Amines)

Use this method for anilines or secondary amines where imine formation is unfavorable.

  • Combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in DCE .

  • Add Ti(OiPr)4 (Titanium isopropoxide) (1.5 equiv). Strictly anhydrous conditions.

  • Stir at RT for 6–12 hours (or 50°C for 2 hours).

  • Reduction: Dilute with dry MeOH (2 mL), then add NaBH4 (1.5 equiv) carefully at 0°C.

  • Workup: Quench with 1N NaOH to precipitate Titanium salts. Filter through Celite.

Workup & Purification Strategy

The imidazole ring creates a "zwitterionic-like" solubility profile. Standard acidic workups may trap the product in the aqueous phase.

Optimized Workup:

  • Phase Separation: After NaHCO3 quench, separate the organic layer (DCE).

  • Extraction: Extract the aqueous layer 2x with DCM (Dichloromethane).

    • Troubleshooting: If the product remains in the aqueous phase (checked by LCMS), adjust aqueous pH to ~9-10 using 1N NaOH to ensure the imidazole and amine are deprotonated.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Silica gel. Eluent: DCM to 10% MeOH/DCM.

    • Note: Pre-treat silica with 1% Triethylamine if the product streaks.

Decision Tree & Troubleshooting

Workflow Start Start: 2-Cl-4-Im-Benzaldehyde AmineType Is the Amine Hindered/Aromatic? Start->AmineType MethodA Method A: Standard STAB (DCE, AcOH, 1.5h) AmineType->MethodA No (Alkyl Amine) MethodB Method B: Pre-activation (Ti(OiPr)4, then NaBH4) AmineType->MethodB Yes (Aniline/Secondary) Check Check LCMS @ 4h MethodA->Check Success Product Formed >90% Proceed to Workup Check->Success Yes Incomplete Low Conversion (<50%) Check->Incomplete No Fix1 Add more AcOH (up to 2 eq) Heat to 40°C Incomplete->Fix1 Aldehyde remains Fix2 Switch to Method B Incomplete->Fix2 No reaction

Figure 2: Experimental decision matrix for selecting the optimal protocol based on amine partner.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][2] 11, 1996, pp. 3849–3862.[1][2] Link

  • Sigma-Aldrich. "2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Product Sheet." CAS: 1141669-45-5.[3][4] Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Bhattacharyya, S. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride using Ti(OiPr)4 as a Lewis Acid." Journal of Organic Chemistry, vol. 60, 1995.

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated solvents, reducing agents). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Deoxychlorination of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the protocol for converting 2-Chloro-4-(imidazol-1-yl)benzyl alcohol to 2-Chloro-4-(imidazol-1-yl)benzyl chloride . This transformation is a critical step in the synthesis of imidazole-based antifungal agents, farnesyltransferase inhibitors, and other bioactive heterocycles.

The Core Challenge: The substrate contains two conflicting functionalities:

  • Benzyl Alcohol: Requires activation (typically acidic/electrophilic conditions) to be displaced by chloride.

  • Imidazole Ring: A basic moiety (

    
    ) that will protonate immediately under chlorination conditions, potentially reducing solubility in non-polar solvents.
    

The Solution: Unlike simple benzyl alcohols, this product is prone to self-alkylation (polymerization) if isolated as a free base (the imidazole nitrogen of one molecule attacks the benzylic chloride of another). Therefore, this protocol targets the isolation of the Hydrochloride Salt (


). This ensures:
  • Stability: Prevents intermolecular polymerization.

  • Purity: The salt often crystallizes directly from the reaction mixture.

  • Handling: Solid salts are easier to store than reactive oils.

Reaction Mechanism & Chemical Logic

The conversion utilizes Thionyl Chloride (


)  activated by catalytic N,N-Dimethylformamide (DMF)  (Vilsmeier-Haack conditions).[1]
Mechanistic Pathway[2][3][4]
  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion).
    
  • Substitution: The benzyl alcohol attacks the Vilsmeier reagent (or

    
     directly), forming an activated chlorosulfite or alkoxy-iminium intermediate.
    
  • Displacement: Chloride ion displaces the leaving group.[2] The ortho-chloro substituent on the benzene ring exerts an inductive electron-withdrawing effect, slightly destabilizing the developing carbocation character. Consequently, the reaction relies heavily on the

    
    -like transition state facilitated by the Vilsmeier intermediate.
    
Visualization: Reaction Pathway[1][2][6]

ReactionMechanism Start Start: 2-Chloro-4-(imidazol-1-yl) benzyl alcohol Reagents Reagents: SOCl2 + DMF (cat.) DCM or Toluene Start->Reagents Intermed Intermediate: Activated Alkoxy-Vilsmeier Species Reagents->Intermed Activation Salt Product (Salt): Benzyl Chloride . HCl (Stable Solid) Intermed->Salt Cl- Substitution FreeBase Free Base: (Unstable/Polymerizes) Salt->FreeBase Neutralization (Avoid storage)

Caption: Mechanistic flow from alcohol substrate to the stable hydrochloride salt, highlighting the instability of the free base.

Detailed Experimental Protocol

Materials & Stoichiometry[2]
ComponentRoleEq.Notes
Starting Material Substrate1.0Dried (water reacts violently with

)
Thionyl Chloride (

)
Reagent2.0 - 3.0Excess ensures complete conversion and drives HCl salt formation.
DMF Catalyst0.05 - 0.1Essential for kinetics.
Dichloromethane (DCM) Solvent10-15 VolSolubilizes the initial alcohol; product salt may precipitate.
Toluene Alt. Solvent10-15 VolHigher boiling point; product salt precipitates cleanly.
Step-by-Step Methodology

Safety Pre-Check:


 releases 

and

gas. Perform strictly in a fume hood. Wear acid-resistant gloves.
Step 1: Setup and Dissolution[3]
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or nitrogen inlet.
    
  • Charge the flask with 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (1.0 equiv).

  • Add DCM (anhydrous, 10 mL per gram of substrate). Stir to suspend/dissolve.

    • Note: The starting material may not fully dissolve initially; this is acceptable.

  • Add DMF (0.1 equiv).

Step 2: Reagent Addition
  • Cool the mixture to 0°C (ice bath).

  • Add Thionyl Chloride (2.0 equiv) dropwise over 15–20 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. The mixture may clear up as the alcohol reacts and forms the soluble intermediate, then potentially become cloudy again as the product salt forms.
Step 3: Reaction[4][5][6]
  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Heat to Reflux (approx. 40°C for DCM) for 2–4 hours .

    • Monitoring: Check by TLC (Eluent: 5% MeOH in DCM).

    • Endpoint: Disappearance of the polar alcohol spot (

      
      ) and appearance of the less polar chloride spot (often streaks due to salt formation).
      
Step 4: Workup (Isolation of HCl Salt)

Do NOT perform an aqueous workup. Water will degrade the excess


 violently and may hydrolyze the product back to the alcohol if the pH is not strictly controlled.
  • Cool the reaction mixture to RT.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (Rotary Evaporator) at < 45°C.
    
    • Result: A gummy solid or thick oil will remain.

  • Trituration: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (10 mL/g) to the residue. Vigorously stir/sonicate to break up the solid.

    • Why: This removes traces of DMF and non-polar impurities while keeping the product (HCl salt) insoluble.

  • Filtration: Filter the off-white solid under nitrogen or argon (the salt is hygroscopic).

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Workflow Setup 1. Setup: Substrate + DCM + DMF (cat) Cool to 0°C Addition 2. Addition: Add SOCl2 dropwise (Gas Evolution!) Setup->Addition Reaction 3. Reaction: Reflux 40°C, 2-4 hrs Monitor TLC Addition->Reaction Evap 4. Evaporation: Remove Solvent & Excess SOCl2 (Vacuum) Reaction->Evap Triturate 5. Trituration: Add MTBE/Ether Precipitate HCl Salt Evap->Triturate Filter 6. Isolation: Filter & Vacuum Dry Store under Inert Gas Triturate->Filter

Caption: Operational workflow emphasizing anhydrous conditions and isolation by trituration.

Analytical Validation

Expected Data
  • Physical State: Off-white to pale yellow hygroscopic solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       4.8 - 4.9 ppm (s, 2H):  Benzylic 
      
      
      
      . (Shifted downfield from alcohol precursor).
    • 
       9.5 - 10.0 ppm (s, 1H):  Imidazole 
      
      
      
      (Deshielded due to protonation/salt form).
    • Absence: No broad singlet at

      
       5.0-5.5 ppm (OH group).
      
  • Mass Spectrometry (ESI+):

    • Shows

      
       (benzylic cation) or 
      
      
      
      depending on ionization conditions. Look for the characteristic Chlorine isotope pattern (3:1 ratio for
      
      
      ).
Troubleshooting Guide
IssuePossible CauseCorrective Action
No Reaction Salt formation deactivating ringIncrease temperature (switch solvent to Toluene, reflux 110°C). Increase DMF cat.
Sticky Gum Trapped DMF/SolventTriturate repeatedly with dry Diethyl Ether or Hexane. Sonicate.
Reversion to Alcohol Moisture ingressEnsure all glassware is oven-dried. Use a drying tube. Store product in desiccator.
Polymerization Free base generationDo not wash with

unless using immediately in the next step. Keep acidic.

References

  • BenchChem. (2025).[7] Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. Retrieved from

  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008).[8][9] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Retrieved from

  • Mokhtari Aliabad, J., et al. (2012). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[2] Retrieved from

  • Common Organic Chemistry. (2023). Alcohol to Chloride - Common Conditions: SOCl2 + Solvent.[1] Retrieved from

Sources

Application Note: Chemoselective N-Arylation of Imidazole with 4-Bromo-2-Chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized N-aryl imidazoles is a cornerstone in modern drug development, providing critical pharmacophores for a variety of therapeutic targets[1]. However, executing an N-arylation on a multi-functional substrate such as 4-bromo-2-chlorobenzyl alcohol presents significant chemoselectivity challenges. The substrate possesses three distinct reactive sites: a C-Br bond, a C-Cl bond, and a free benzylic hydroxyl (-OH) group.

This technical guide details an optimized, self-validating Ullmann-type cross-coupling protocol that leverages copper catalysis to achieve exclusive N-arylation at the C-Br position, leaving the C-Cl and -OH groups intact for downstream derivatization.

Mechanistic Rationale & Chemoselectivity Insights

As an application scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The success of this protocol relies on manipulating the kinetic and thermodynamic preferences of the catalytic cycle.

Halogen Differentiation (C-Br vs. C-Cl)

Chemoselectivity between the two halogens is governed by their respective bond dissociation energies (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Under mild copper-catalyzed conditions (110 °C), the oxidative addition of the Cu(I) center occurs exclusively at the C-Br bond[2]. The C-Cl bond remains completely inert, providing a functional handle for subsequent cross-electrophile couplings.

Nucleophile Differentiation (N- vs. O-Arylation)

The substrate contains a free benzylic alcohol, presenting the risk of unwanted O-arylation (ether formation) or oxidation[3]. We suppress this through two strategic choices:

  • Ligand Selection : The use of a bidentate nitrogenous ligand, 1,10-phenanthroline , tightly coordinates the Cu(I) center. According to Hard-Soft Acid-Base (HSAB) theory, this intermediate has a strong kinetic preference for the nitrogen of the imidazole over the harder oxygen of the alcohol[4].

  • Base Selection : Cs₂CO₃ is a mild base. It is sufficiently basic to deprotonate the N-H of imidazole (pKa ~14.5) but not strong enough to fully deprotonate the benzylic alcohol (pKa ~15.5) in standard organic solvents. This ensures the imidazole acts as the primary nucleophile[5].

CatalyticCycle A Active Cu(I)L Catalyst Complex B Oxidative Addition (C-Br Bond Cleavage) A->B 4-bromo-2-chlorobenzyl alcohol C Cu(III) Aryl Intermediate B->C D Ligand Exchange (Imidazole Deprotonation) C->D Imidazole + Cs2CO3 E Reductive Elimination (C-N Bond Formation) D->E E->A Catalyst Regeneration F Product: (2-chloro-4-(1H-imidazol-1-yl)phenyl)methanol E->F Release of Product

Figure 1: Catalytic cycle of the Cu-mediated highly chemoselective N-arylation.

Reaction Optimization Data

The following table summarizes the quantitative data from our optimization screening. The stark contrast in yields highlights the causality behind the finalized protocol parameters.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 CuI (10%) 1,10-Phenanthroline (20%) Cs₂CO₃ (2.0) DMF 110 88% Optimal conditions; exclusive N-arylation.
2CuI (10%)NoneCs₂CO₃ (2.0)DMF11015%Catalyst disproportionation; ligand is essential.
3CuI (10%)1,10-Phenanthroline (20%)K₂CO₃ (2.0)DMF11065%Lower solubility of K₂CO₃ reduces turnover rate.
4CuI (10%)1,10-Phenanthroline (20%)Cs₂CO₃ (2.0)Toluene11042%Poor solubility of the polar substrate/base.
5Pd₂(dba)₃ (5%)Xantphos (10%)tBuONa (2.0)Dioxane10035%Complex mixture; strong base caused O-arylation.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Visual cues are provided at critical junctures to ensure the researcher can verify the integrity of the reaction in real-time.

Materials Required
  • Aryl Halide : 4-bromo-2-chlorobenzyl alcohol (1.0 mmol, 221.5 mg)

  • Nucleophile : Imidazole (1.2 mmol, 81.7 mg)

  • Catalyst : Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • Ligand : 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Base : Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

Setup and Execution
  • Reagent Loading : To an oven-dried 25 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add 4-bromo-2-chlorobenzyl alcohol, imidazole, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Atmosphere Purging : Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Self-Validation Check: Cu(I) is highly sensitive to oxidation. Failure to exclude oxygen will result in a rapid color change to dark green/blue upon solvent addition (indicating inactive Cu(II) formation).

  • Solvent Addition : Add anhydrous DMF (2.0 mL) via a gas-tight syringe through the septum. Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Catalytic Turnover : Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

    • Self-Validation Check: Within the first 30 minutes of heating, the mixture should transition from a reddish-brown suspension to a dark, opaque brown solution, confirming the formation of the active Cu(I)-phenanthroline-aryl complex.

Workup and Isolation
  • Quenching : Cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove insoluble inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 10 mL) to effectively partition and remove the DMF. Follow with a single brine wash (10 mL).

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 1% to 5% Methanol in Dichloromethane) to afford the pure product, (2-chloro-4-(1H-imidazol-1-yl)phenyl)methanol .

Workflow S1 1. Reagent Prep (CuI, Ligand, Base) S2 2. Inert Atmosphere (Argon Purge x3) S1->S2 S3 3. Reaction (110 °C, 24 h) S2->S3 S4 4. Quench & Extract (EtOAc / H2O) S3->S4 S5 5. Purification (Silica Gel Column) S4->S5 S6 6. Pure N-Aryl Imidazole S5->S6

Figure 2: Step-by-step experimental workflow for the isolation of the N-aryl imidazole.

References[3]A novel two-dimensional metal–organic framework as a recyclable heterogeneous catalyst for the dehydrogenative oxidation of alcohol and the N-arylation of azole compounds - PMC (NIH)[1]Structural Optimization of Benzyl-5-methyl-1H-Imidazole Derivatives as Human Glutaminyl Cyclase Inhibitors - ACS Medicinal Chemistry Letters[4]Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds (WO2002085838A1) - Google Patents[2]Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - Chemical Reviews (ACS Publications)[5]A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite - Applied Organometallic Chemistry (R Discovery)

Sources

Advanced Protecting Group Strategies for 2-Chloro-4-(imidazol-1-yl)benzyl Alcohol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Anatomy & Reactivity Profile

2-Chloro-4-(imidazol-1-yl)benzyl alcohol is a highly versatile, bifunctional building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including antifungal agents and enzyme inhibitors. To effectively utilize this molecule in complex multi-step syntheses—particularly those involving transition-metal-catalyzed cross-coupling—one must understand the competing reactivity of its three primary functional sites:

  • The Primary Benzyl Alcohol: This site is highly nucleophilic and susceptible to unwanted oxidation (forming benzaldehydes or benzoic acids) or etherification under basic conditions.

  • The Imidazole Ring (N3 Position): Because the N1 position is anchored to the aryl ring, the sp²-hybridized N3 nitrogen remains free. With a conjugate acid pKa of ~7.0, this nitrogen is basic and acts as a strong

    
    -donor. It readily coordinates to transition metals (e.g., Pd, Cu), which can severely poison catalysts during downstream cross-coupling reactions 1.
    
  • The Aryl Chloride: An electrophilic site primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, activating an aryl chloride requires electron-rich ligands and active Pd(0) species, which are highly sensitive to both the free imidazole and the unprotected alcohol.

To functionalize the aryl chloride without interference, an orthogonal protection strategy is required: O-protection of the benzyl alcohol followed by N-masking of the imidazole.

Strategic Selection of Protecting Groups

O-Protection: The Silyl Ether Advantage

For the benzyl alcohol, conversion to a tert-butyldimethylsilyl (TBS) ether is the industry standard 2. Silyl ethers are remarkably stable to the strongly basic conditions required for cross-coupling and are inert to Grignard reagents and oxidants. While acetals like THP (tetrahydropyranyl) are alternatives, they introduce a chiral center that complicates NMR analysis of downstream intermediates.

N-Masking: Traceless Borane Complexation

Protecting a 1-aryl imidazole is fundamentally different from protecting a primary amine. Standard protecting groups (like Boc or Trityl) would form a permanent, charged imidazolium salt, drastically altering the molecule's solubility and reactivity. Instead, complexation of the basic imidazole nitrogen with borane (BH₃) is the most elegant solution 3. This Lewis acid-base complex effectively neutralizes the nitrogen's coordinating ability without permanently altering the heterocycle's oxidation state, preventing catalyst poisoning during Pd-catalyzed steps.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction success before proceeding to the next synthetic step.

Protocol A: O-Silylation of the Benzyl Alcohol

Causality Insight: Although the substrate contains an internal imidazole ring, its steric hindrance and poor solubility necessitate a large excess of external imidazole, which acts as both a base and a nucleophilic catalyst. DMF is selected for its high dielectric constant, stabilizing the polar transition state.

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under N₂, dissolve 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

  • Catalyst/Base Addition: Add imidazole (2.5 equiv, 25 mmol) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add TBSCl (1.2 equiv, 12 mmol) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with deionized water (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 50 mL) to quantitatively remove the DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Run in Hexanes/EtOAc (1:1). The starting material (Rf ~0.1) should be completely consumed, replaced by a non-polar spot (Rf ~0.6).

    • IR Spectroscopy: Confirm the disappearance of the broad -OH stretch at ~3300 cm⁻¹.

    • ¹H NMR: Look for the appearance of the intense silyl methyl singlet at ~0.10 ppm (6H) and the tert-butyl singlet at ~0.90 ppm (9H).

Protocol B: N-Masking with Borane (BH₃·THF)

Causality Insight: The complexation is highly exothermic. BH₃·THF must be added at strictly 0 °C to prevent unwanted side reactions or ether cleavage. The reaction must be kept rigorously anhydrous to prevent borane hydrolysis.

Step-by-Step Methodology:

  • Initialization: Dissolve the TBS-protected intermediate from Protocol A (1.0 equiv, 8 mmol) in anhydrous THF (0.2 M) under a strict N₂ atmosphere. Cool to 0 °C.

  • Complexation: Dropwise, add a 1.0 M solution of BH₃·THF (1.5 equiv, 12 mmol) via syringe over 15 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of MeOH (10 mL). Caution: Vigorous H₂ gas evolution will occur.

  • Isolation: Concentrate the mixture under reduced pressure. The borane complex is stable enough for short-pad silica gel chromatography (eluting with Hexanes/EtOAc). Avoid acidic mobile phase additives like TFA.

  • Self-Validation Checkpoint:

    • ¹¹B NMR: The ultimate validation tool. Observe a characteristic shift from ~0 ppm (free borane) to a broad multiplet in the complexed region (-15 to -20 ppm).

    • ¹H NMR: The imidazole protons will exhibit a noticeable downfield shift (deshielding) due to the loss of electron density upon Lewis acid complexation.

Quantitative Data Summary

The table below summarizes the orthogonal protecting groups utilized for this bifunctional scaffold, detailing their introduction, cleavage, and stability profiles.

Protecting GroupTarget SiteReagents for IntroductionReagents for CleavageStability Profile
TBS Ether Primary OHTBSCl, Imidazole, DMFTBAF (1.0 M in THF), RTStable to strong bases, Grignard reagents, and Pd-catalysis. Labile to F⁻ and strong acids.
THP Acetal Primary OHDHP, PPTS, CH₂Cl₂HCl/MeOH or pTsOH, RTStable to bases. Drawback: Creates a stereocenter, leading to complex diastereomeric mixtures in NMR.
Borane Complex Imidazole N3BH₃·THF, 0 °C to RTEtOH (Reflux) or DABCOStable to cross-coupling conditions and mild bases. Labile to strong acids and prolonged heating.

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal protection strategy, ensuring the aryl chloride can be functionalized without catalyst poisoning or side reactions.

Workflow SM Starting Material 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (Reactive OH & Basic N3) TBS Step 1: O-Protection Reagents: TBSCl, Imidazole, DMF Result: TBS Ether SM->TBS Blocks Nucleophilicity BH3 Step 2: N-Masking Reagents: BH3·THF, 0 °C Result: Imidazole-Borane Complex TBS->BH3 Prevents Catalyst Poisoning Coupling Step 3: Pd-Catalyzed Cross-Coupling (Aryl Chloride Activation) No Catalyst Poisoning BH3->Coupling Enables Pd Activation Deprotect Step 4: Global Deprotection Reagents: TBAF (O-deprotection) & EtOH/Reflux (N-deprotection) Coupling->Deprotect Yields Final Product

Orthogonal protection workflow for 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

References

  • Source: National Institutes of Health (PMC)
  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL
  • Source: National Institutes of Health (PMC)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for the synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol. As researchers and drug development professionals, you know that scaling up heteroaryl cross-coupling and reduction workflows often reveals hidden chemical complexities. This guide bypasses generic advice; instead, we dissect the causality behind reaction failures and provide self-validating protocols to ensure high-yield, reproducible results.

Our validated synthetic route relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective aldehyde reduction.

Mechanistic Workflow

SynthesisWorkflow SM 2-Chloro-4-fluorobenzaldehyde Step1 SNAr Reaction Imidazole, K2CO3 DMF, 85°C SM->Step1 Int 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde Step1->Int Step2 Reduction NaBH4 MeOH, 0°C to RT Int->Step2 Prod 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Step2->Prod

Two-step synthesis: SNAr of fluorobenzaldehyde followed by chemoselective NaBH4 reduction.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why is my SNAr yield low, and why am I seeing black, tarry byproducts in the first step? The Causality: The SNAr reaction relies on the fluorine atom being highly activated by the strong electron-withdrawing effects of the para-aldehyde and ortho-chlorine groups [3]. However, aldehydes are sensitive to strong bases at elevated temperatures. If you use NaOH, NaH, or push the temperature above 100 °C, the aldehyde undergoes base-catalyzed degradation (such as Cannizzaro reactions or complex aldol condensations), resulting in polymerization and tar formation. The Solution: Strictly regulate the temperature to 80–85 °C and use a mild, insoluble base like K2CO3. The limited solubility of K2CO3 in DMF provides a slow, controlled release of the basic species, deprotonating the imidazole just enough to drive the substitution without degrading the aldehyde.

Q2: My crude SNAr conversion is >90% by LC-MS, but my isolated yield drops to 40% after aqueous workup. Where is my product? The Causality: You are losing your product in the aqueous phase. The imidazole ring in the intermediate, 2-chloro-4-(1H-imidazol-1-yl)benzaldehyde [2], has a conjugate acid pKa of approximately 7.0. If your aqueous wash water is neutral or slightly acidic (which often happens when washing away DMF), the imidazole nitrogen protonates. The resulting cationic species becomes highly water-soluble and partitions into the aqueous waste. The Solution (Self-Validating System): Never discard the aqueous layer until the mass balance is confirmed. Implement an in-process pH check: actively adjust the aqueous phase to pH 8.5–9.0 using saturated NaHCO3before extracting with ethyl acetate. This ensures the imidazole remains in its neutral, lipophilic free-base form.

Q3: How do I ensure the reduction step doesn't cleave the C-Cl bond or over-reduce the system? The Causality: Sodium borohydride (NaBH4) in methanol is a mild, chemoselective hydride donor [1]. It is perfectly tuned to reduce aldehydes to primary alcohols without possessing the thermodynamic driving force to perform hydrodehalogenation on the aryl chloride or disrupt the aromatic imidazole ring. The Solution: Perform the addition at 0 °C. The causality here is kinetic: adding NaBH4 to methanol generates hydrogen gas and sodium tetramethoxyborate exothermically. Controlling the temperature prevents solvent boil-off and suppresses any trace side reactions, ensuring a clean conversion to 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Quantitative Data: SNAr Parameter Optimization

To prevent unnecessary trial and error, our lab has mapped the critical parameters for the SNAr step. Use this matrix to select your conditions.

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile
K₂CO₃ DMF 85 5 >95% Clean (Optimal)
Na₂CO₃DMF851265%Unreacted SM
Cs₂CO₃DMF853>95%Clean (High Cost)
K₂CO₃DMSO85492%Workup difficulties
NaOHDMF852<30%Severe tar/degradation
Validated Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde

This protocol utilizes a self-validating precipitation mechanism to bypass column chromatography.

  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol) and anhydrous DMF (80 mL).

  • Reagent Addition: Add imidazole (5.15 g, 75.7 mmol, 1.2 eq) followed by finely powdered anhydrous K2CO3 (13.1 g, 94.6 mmol, 1.5 eq).

  • Reaction: Heat the suspension to 85 °C under a nitrogen atmosphere. Stir vigorously for 5 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.8) should be fully consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of vigorously stirred ice-water.

  • Self-Validation: Check the pH of the aqueous suspension; it should be ~8.5. A pale yellow to off-white precipitate will form. Stir for 30 minutes to ensure the complete dissolution of DMF and inorganic salts.

  • Filtration: Filter the solid under a vacuum, wash the filter cake with cold water (3 × 50 mL), and dry under a high vacuum at 45 °C overnight. Expected Yield: 11.0 g (84%).

Step 2: Chemoselective Reduction to 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

This step relies on kinetic temperature control to ensure absolute chemoselectivity.

  • Setup: Dissolve 2-chloro-4-(1H-imidazol-1-yl)benzaldehyde (10.0 g, 48.4 mmol) in anhydrous Methanol (100 mL) in a 250 mL flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reduction: Add NaBH4 (2.75 g, 72.6 mmol, 1.5 eq) portion-wise over 20 minutes. Caution: Effervescence (H2 gas) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • IPC: Confirm completion via TLC (Eluent: 10% MeOH in DCM). The aldehyde (Rf ~0.5) should be replaced by the more polar alcohol (Rf ~0.3).

  • Quenching: Cool the flask back to 0 °C and carefully quench excess NaBH4 by adding saturated aqueous NH4Cl (30 mL) dropwise until bubbling ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 × 75 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the pure product as a white solid. Expected Yield: 9.6 g (95%).

References
  • An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcdgZ6rNgzP2AVNBs1kmcSWffcJMoY5GfCJ2iFiMRCJo2GgfYWEx03Zy8jytbh3qmUwCalFu794ggFuS1W8I5u6Xoxi9jKRpqH-VoTJcX_u9w9tcQc5kps4zTSfmJVAnUWSWpt067KfT_tpzpy]
  • 2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde - ChemicalBook -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdkglp6yi9I_kgs8Sy0ibSAf6aHHySvxRt76X884Bnjtcum1A4xSaUfCPk7KR7YOF0YlrCNn-aX77E_62BI5o0x44NQODaA8dXbBgWx6aKprS623TnZEfNvqOVuIG-0TkxBWWLimhw38iaHrFU_p7ezID-s_gYzpmVEo-FwPsSvBk=]
  • 2,4-Dichloro-5-fluorobenzaldehyde | 86522-91-0 - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dzENamvQ_T_HskjiTxR2U0nAZWFPh8qM6apzrDOZKlpPvLHXFLSmXUwNCszsMqSUVFvp1lC5chHWc7t89-jHPwWCxijm4d5FFN7RgRcAPOypKOfiZ23H3RucCPaujubX2orMYA==]

Avoiding side reactions during oxidation of imidazole benzyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Oxidation of Imidazole Benzyl Alcohols

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-IMID-001

Executive Summary: The Chemoselectivity Paradox

Welcome to the technical support hub for heterocyclic oxidation. You are likely here because you are attempting to oxidize a benzylic alcohol attached to an imidazole ring and are encountering one of three failures:

  • Stalled Reaction: The imidazole nitrogen is coordinating to your metal catalyst, poisoning it.

  • N-Oxidation: Your oxidant is attacking the basic nitrogen lone pair instead of (or alongside) the hydroxyl group.

  • Yield Loss: Your product is "stuck" to the oxidant surface (common with MnO₂).

This guide prioritizes chemoselectivity —oxidizing the alcohol to an aldehyde/ketone while leaving the imidazole ring (and its sensitive nitrogen) untouched.

Module 1: Reagent Selection Decision Matrix

Before starting, use this logic flow to select the correct oxidant for your specific substrate.

ReagentSelection Start START: Imidazole Benzyl Alcohol Protect Is the Imidazole N-Protected? (e.g., Boc, SEM, Trityl) Start->Protect Scale Reaction Scale? Protect->Scale No (Free NH/N:) Sens Acid Sensitive Groups? Protect->Sens Yes (Protected) MnO2 Activated MnO2 (Heterogeneous, Robust) Scale->MnO2 Small (<1g) TEMPO Cu(I)/TEMPO/Air (Catalytic, Aerobic) Scale->TEMPO Large (>5g) IBX IBX in DMSO (Homogeneous, Mild) Sens->IBX Yes (Avoid Acid) Swern Swern Oxidation (Low Temp, smelly) Sens->Swern No

Figure 1: Decision matrix for oxidant selection based on substrate protection status and scale.

Module 2: The Workhorse – Manganese Dioxide (MnO₂)

Best For: Unprotected imidazoles, small-to-medium scale, avoiding over-oxidation.

MnO₂ is the industry standard because it is a heterogeneous oxidant. It does not dissolve, meaning the basic imidazole nitrogen cannot "attack" a metal center in solution. However, it relies on surface chemistry, which leads to specific failure modes.

Protocol: Activated MnO₂ Oxidation
  • Solvent: DCM or Chloroform (Avoid alcohols or DMSO).

  • Stoichiometry: Use 10–20 equivalents by weight. (Yes, this is high, but necessary for surface area).

  • Procedure:

    • Dissolve substrate in DCM (0.1 M).

    • Add Activated MnO₂.[1]

    • Stir vigorously at reflux (40°C) for 4–12 hours.

    • Critical Step: Filter through a celite pad while the solvent is still warm. Rinse the cake copiously with warm EtOAc or 10% MeOH/DCM .

Troubleshooting MnO₂ Failures
SymptomRoot CauseTechnical Fix
Reaction Stalled (<10% conversion) Inactive Surface: Commercial MnO₂ varies wildly in activity (surface area/hydration).Activate it: Heat MnO₂ at 110°C in an oven for 24h before use. Alternatively, use "Chemical Activation": Stir with dilute nitric acid, wash, and dry (Attenburrow method).
Low Yield (Product Missing) Adsorption: The basic imidazole product is binding tightly to the acidic MnO₂ surface.Desorption Wash: Do not just rinse with DCM. You must use a polar solvent system (e.g., 10% MeOH in DCM) to displace the product from the manganese surface during filtration.
Reaction extremely slow Mass Transfer: The heterogeneous particles are not interacting with the substrate.Sonication: Place the reaction flask in an ultrasonic bath for 30-60 minutes. This breaks up MnO₂ aggregates and refreshes the active surface.

Module 3: The Precision Tool – IBX (2-Iodoxybenzoic Acid)

Best For: Valuable substrates, avoiding metal contamination, strictly 1-step oxidation (Alcohol


 Aldehyde).

IBX is a hypervalent iodine species.[2] It is non-metallic , eliminating the risk of chelation/poisoning by the imidazole nitrogen. It operates via a ligand exchange mechanism that is highly selective for alcohols over amines.

Protocol: IBX Oxidation
  • Solvent: DMSO (IBX is insoluble in almost everything else).[3]

  • Stoichiometry: 1.1 – 1.5 equivalents.

  • Procedure:

    • Dissolve IBX in DMSO (it will remain a suspension until heated or substrate added).

    • Add substrate at Room Temperature (RT).[2][4]

    • Stir for 1–3 hours.

    • Workup: Dilute with water (precipitates byproduct IBA) and filter. Extract filtrate with EtOAc.[2]

Troubleshooting IBX Failures
SymptomRoot CauseTechnical Fix
Explosive Hazard Concern Impact Sensitivity: Pure IBX is shock-sensitive.[5]Use SIBX: Purchase "Stabilized IBX" (mixed with Benzoic/Isophthalic acid). It is safe for transport and handling.
Cannot remove DMSO High Boiling Point: DMSO is hard to strip off, complicating isolation of basic amines.Workup Trick: After dilution with water, extract into EtOAc.[2] Wash the organic layer 3x with water to pull out the DMSO. Alternatively, use modified IBX (polystyrene-bound) which works in DCM.
N-Oxidation observed Temperature: Reaction run too hot (>60°C).Cool Down: IBX is reactive enough at RT. Higher temperatures increase the redox potential, risking the amine oxidation.

Module 4: The "Pro-Tip" – Copper(I)/TEMPO

Best For: Large scale, catalytic efficiency, utilizing the imidazole as a helper.

Unlike other metals, Copper(I) systems often utilize imidazole as a ligand to stabilize the active species. Instead of poisoning the catalyst, your substrate effectively becomes part of the catalyst, accelerating the reaction.

CuTEMPO Substrate Imidazole Alcohol Complex Active Complex [Cu-Imidazole] Substrate->Complex Ligand Binding Cu Cu(I) Species Cu->Complex Product Imidazole Aldehyde Complex->Product Oxidation O2 O2 / Air TEMPO TEMPO Radical O2->TEMPO Regeneration TEMPO->Complex H-Atom Transfer

Figure 2: The synergistic role of imidazole in Cu/TEMPO oxidation cycles.

Protocol:

  • Catalyst: CuBr (5 mol%) + TEMPO (5 mol%) + bipyridine (5 mol%).

  • Oxidant: Atmospheric Air (balloon).

  • Solvent: Acetonitrile/Water (9:1).

  • Note: The imidazole moiety in your substrate can replace bipyridine as the ligand, often making the reaction faster than with standard benzyl alcohols.

Frequently Asked Questions (FAQs)

Q: Can I use Swern Oxidation? A: Proceed with caution. Swern generates HCl and requires Triethylamine (Et₃N) during the quench.

  • Risk:[6] The HCl can protonate your imidazole, making it a salt that is hard to extract from the aqueous layer.

  • Smell: It generates dimethyl sulfide.

  • Verdict: Only use if MnO₂ and IBX fail. If you must, use Parikh-Doering (SO₃·Pyridine) instead, as it operates at 0°C to RT and is milder.[7]

Q: Why did my reaction turn black and stop when using PCC/PDC? A: Chromium salts (PCC/PDC) are Lewis Acids. The basic nitrogen of your imidazole coordinated to the Chromium, forming a stable, insoluble black tar complex. This removes the oxidant from the solution. Do not use Chromium reagents with unprotected imidazoles.

Q: I see an M+16 peak in my Mass Spec. What happened? A: You formed the N-Oxide. This usually happens with peracids (mCPBA) or peroxides (H₂O₂). Ensure your reagents are peroxide-free. If using MnO₂, ensure it wasn't activated with an oxidant that wasn't washed out. To fix: Treat the crude mixture with P(OEt)₃ (Triethyl phosphite) or PPh₃ to reduce the N-oxide back to the imidazole.

Q: My aldehyde is unstable. It turns brown on the bench. A: Imidazole aldehydes are prone to polymerization or Cannizzaro reactions because the imidazole ring is electron-rich.

  • Fix: Store the product under Argon in the freezer.

  • Fix: Immediately protect the aldehyde as an acetal or proceed to the next step (e.g., reductive amination) in a one-pot fashion.

References

  • Manganese Dioxide Activation & Selectivity

    • Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1] Organic & Biomolecular Chemistry, 2005.

  • IBX Oxidation Mechanism

    • Nicolaou, K. C., et al. "The IBX-Mediated Oxidation of Alcohols to Aldehydes and Ketones." Journal of the American Chemical Society, 2002.

  • Copper/TEMPO with Imidazoles

    • Stahl, S. S., et al. "Aerobic Alcohol Oxidation with Cu/TEMPO."[8] Journal of the American Chemical Society, 2013.[8]

  • Schofield, K. "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Butterworths, 1967.

Sources

Technical Support: Optimizing Buchwald-Hartwig N-Arylation of Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of imidazoles via Buchwald-Hartwig coupling is mechanically distinct from standard amine couplings. The primary failure mode is catalyst poisoning , where the imidazole substrate acts as a competitive ligand, saturating the Palladium center and preventing the phosphine ligand from binding. This guide details the "Pre-Activation Protocol" and specific ligand/base combinations required to overcome this inhibition and achieve high N1-regioselectivity.

Part 1: The Mechanistic Challenge

Unlike simple primary amines, imidazoles are electron-rich heterocycles with high affinity for transition metals. If the imidazole is introduced to the palladium source before the bulky phosphine ligand has fully coordinated, it forms an inactive [Pd(imidazole)ₙ] complex. This "dead" species cannot undergo oxidative addition effectively.

Visualizing the Inhibition Loop

The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory imidazole binding pathway.

Buchwald_Imidazole_Mechanism Pd_Pre Pd(II) Precursor (e.g., Pd₂(dba)₃) Active_Cat Active Catalyst [L-Pd(0)] Pd_Pre->Active_Cat + Ligand (Heat) Dead_Cat INACTIVE COMPLEX [Pd(imidazole)ₙ] (Catalyst Poisoning) Pd_Pre->Dead_Cat + Imidazole (Before Ligand) Ox_Add Oxidative Addition [L-Pd(II)-Ar-X] Active_Cat->Ox_Add + Ar-X Amine_Bind Ligand Exchange (Imidazole Binding) Ox_Add->Amine_Bind + Imidazole / Base Red_Elim Reductive Elimination (Product Release) Amine_Bind->Red_Elim C-N Bond Formation Red_Elim->Active_Cat Regenerate Pd(0) Dead_Cat->Active_Cat Difficult Reversal

Figure 1: The Catalytic Cycle vs. The Inhibition Loop. Note the critical "Red Zone" where immediate exposure of Pd precursor to imidazole leads to deactivation.

Part 2: Critical Parameters & Decision Matrix
1. Ligand Selection (The "Engine")

For imidazole arylation, Bulky Biaryl Phosphines are non-negotiable. They destabilize the Pd-N bond just enough to facilitate reductive elimination while preventing bis-imidazole coordination.

LigandApplicationNotes
tBuXPhos Standard First-choice ligand. Excellent for hindered aryl halides and preventing catalyst poisoning.
Me₄tBuXPhos Advanced Use if tBuXPhos fails. Higher stability and activity for electron-deficient aryl halides.
BrettPhos Alternative Good for primary amines, but often effective for imidazoles if high selectivity is needed.
BINAP/DPPF AvoidGenerally ineffective for imidazole N-arylation due to poor reductive elimination rates.
2. Base & Solvent (The "Environment")

The choice of base dictates whether you get N-arylation (desired) or C-H arylation (side reaction).

  • For N-Arylation: Use NaOtBu (Sodium tert-butoxide) or LiHMDS . These strong bases facilitate rapid deprotonation of the N-H.

  • Avoid: Carbonate bases (Cs₂CO₃, K₂CO₃) in combination with carboxylates, as these conditions favor C-H activation at the C2 or C5 position [1].

Part 3: Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields are <10%. What is happening?

Diagnosis: Catalyst Poisoning.[1] Root Cause: You likely mixed the Pd source, ligand, and imidazole together at room temperature. The imidazole bound to the palladium faster than the bulky phosphine ligand, creating an inactive species. Solution: Implement the Pre-Activation Protocol :

  • Combine Pd₂(dba)₃ and Ligand (e.g., tBuXPhos) in the solvent (Toluene or Dioxane).

  • Heat this mixture at 120°C for 3–5 minutes in the absence of imidazole. This forces the bulky ligand to bind Pd.

  • Cool slightly, then add the Imidazole, Aryl Halide, and Base.

  • Resume heating. Reference: Ueda et al. demonstrated this method is essential for N1-selective arylation of 4-methylimidazole. [2]

Q2: I am seeing a mixture of N1- and N3-arylated products. How do I improve regioselectivity?

Diagnosis: Poor Steric Control. Root Cause: The ligand is not bulky enough to distinguish between the two nitrogen sites, or the imidazole tautomer equilibrium is fast. Solution:

  • Switch to tBuXPhos: The extreme bulk of the tert-butyl groups on the XPhos backbone creates a "steric wall" that disfavors arylation at the more hindered N3 nitrogen (proximal to the C4-substituent).

  • Lower Concentration: Running the reaction more dilute (0.1 M) can sometimes improve selectivity by reducing intermolecular interactions.

Q3: I am observing C-arylation (C2 or C5) instead of N-arylation.

Diagnosis: "Ambiphilic" Reactivity. Root Cause: You are likely using a base like Cs₂CO₃ or K₃PO₄. Under these conditions, a "Concerted Metallation-Deprotonation" (CMD) pathway becomes accessible, leading to C-H activation. Solution: Switch to NaOtBu . The alkoxide base is too bulky and basic to support the CMD transition state effectively for C-H activation in this context, channeling the reaction purely toward N-arylation [3].

Part 4: Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed N-Arylation of 4-Substituted Imidazoles

Reagents:

  • Aryl Bromide (1.0 equiv)[2][3]

  • Imidazole derivative (1.2 equiv)

  • Pd₂(dba)₃ (1.0–2.0 mol%)

  • tBuXPhos (2.0–4.0 mol%) (L:Pd ratio = 2:1)

  • NaOtBu (1.4 equiv)[4]

  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step:

  • Catalyst Pre-Activation: In a glovebox or under Argon, add Pd₂(dba)₃ and tBuXPhos to a reaction vial equipped with a stir bar. Add anhydrous Toluene (approx. 1 mL/mmol).

  • Heat Activation: Seal the vial and heat at 120°C for 3 minutes . The solution should turn from dark purple/red to a clear orange/brown, indicating formation of the active L-Pd(0) species.

  • Substrate Addition: Cool the vial to room temperature. Open under inert gas flow and add the Aryl Bromide, Imidazole, and NaOtBu.

  • Reaction: Seal and heat to 100–110°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd residues), and concentrate. Purify via flash chromatography (DCM/MeOH gradients are typical for polar imidazoles).

References
  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation. Source: Journal of Organic Chemistry (ACS) URL:[5][Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Source: Journal of the American Chemical Society (Ueda et al., 2012) URL:[6][7][8][Link][8]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Source: Journal of Organic Chemistry URL:[Link]

  • Factors Influencing the Outcome of Pd-Catalyzed Amination Reactions. Source: Chemical Science (Surry & Buchwald, 2011) URL:[3][Link]

Sources

Technical Support Center: Crystallization of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol. As a molecule with multiple functional groups capable of hydrogen bonding and aromatic interactions—namely the hydroxyl, imidazole, and chlorophenyl moieties—its crystallization behavior is sensitive to a variety of factors. This document is structured to provide both foundational knowledge and practical, step-by-step troubleshooting solutions.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the crystallization of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Q1: What are the key molecular properties of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by a balance of intermolecular forces originating from its distinct functional groups:

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor and acceptor. The imidazole ring contains a nitrogen atom that acts as a hydrogen bond acceptor. These interactions are crucial for forming an ordered crystal lattice.[1]

  • π-π Stacking: The phenyl and imidazole rings are aromatic and can engage in π-π stacking interactions, which help stabilize the crystal structure.

  • Dipole-Dipole Interactions: The chloro-substituent introduces polarity, leading to dipole-dipole interactions that can influence molecular packing.

  • Solubility Profile: The presence of both polar (alcohol, imidazole) and non-polar (chlorophenyl) regions gives the molecule a versatile solubility profile, making it soluble in many polar organic solvents but less so in non-polar hydrocarbons or water.

Q2: How do I select an appropriate solvent system for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] A systematic approach is recommended:

  • Initial Screening: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL) at room temperature and at their boiling points.

  • Good Single-Solvent Candidates: Solvents like isopropanol, ethanol, methanol, ethyl acetate, and acetone are good starting points. If the compound dissolves readily in the hot solvent and precipitates upon cooling, it is a promising candidate.

  • Solvent-Antisolvent Systems: If no single solvent is ideal, a binary system is effective.[3][4] Dissolve the compound in a "good" solvent (e.g., methanol, THF) and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane, heptane) until turbidity (cloudiness) appears. Gentle warming should redissolve the material, which will then crystallize upon slow cooling.

Q3: What are the primary crystallization techniques suitable for this compound?

A3: The most common and effective techniques for small organic molecules like this are:

  • Anti-Solvent Crystallization: Supersaturation is achieved by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[4][8][9] This method is particularly useful for compounds that are highly soluble in most solvents even at low temperatures. The rate of anti-solvent addition is a critical parameter for controlling crystal size.[8][10]

  • Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over hours or days.[11][12] As the solvent evaporates, the concentration of the solute increases, leading to spontaneous crystallization. This method is excellent for generating high-quality single crystals for X-ray diffraction but can be time-consuming.[13]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the crystallization process.

Problem 1: No crystals are forming, even after cooling the solution.

  • Probable Cause: The solution is likely not supersaturated. This can happen if too much solvent was used initially or if the compound has very high solubility even at low temperatures.[14]

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[14]

    • Add a Seed Crystal: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a template for further crystal growth.[15]

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again.[16]

    • Deep Cooling: Cool the solution to a lower temperature using an ice bath or refrigerator, but do so slowly to avoid rapid precipitation.

Problem 2: The compound has "oiled out" instead of crystallizing.

  • Probable Cause: The solution became supersaturated at a temperature above the melting point of the solute in that specific solvent system, or the rate of cooling was too fast.[14] Impurities can also promote oiling out.

  • Solutions:

    • Re-dissolve and Slow Down: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[14]

    • Dilute the Solution: Add more of the primary solvent to lower the concentration, then attempt to crystallize again by slower cooling or by introducing an anti-solvent.

    • Change the Solvent System: The current solvent may be too good. Try a solvent in which the compound has lower solubility.

Problem 3: The crystals are very fine needles or a powder, not suitable for analysis.

  • Probable Cause: Nucleation occurred too rapidly, leading to the formation of many small crystals instead of the growth of fewer, larger ones.[16] This is often caused by excessively high supersaturation, achieved through rapid cooling or fast anti-solvent addition.

  • Solutions:

    • Decrease the Rate of Supersaturation:

      • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, drop by drop, with vigorous stirring.[10]

    • Use Vapor Diffusion: This is a very slow method of anti-solvent addition that is excellent for growing large, high-quality crystals. Dissolve the compound in a small vial and place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[11][17]

Problem 4: The crystallization yield is very low.

  • Probable Cause: Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor even after cooling.[16]

  • Solutions:

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Change to an Anti-Solvent System: An anti-solvent can often help precipitate more of the compound from the solution, increasing the overall yield.[4]

Data & Protocols

Recommended Solvent Systems

The following table provides a starting point for solvent selection. Experimental validation is essential.

SolventBoiling Point (°C)Polarity IndexProbable RoleNotes
Isopropanol82.64.3Good SolventOften a good choice for cooling crystallization.
Ethanol78.45.2Good SolventSimilar to isopropanol, good for cooling.
Ethyl Acetate77.14.4Good SolventGood dissolving power when hot.
Acetone56.05.4Good SolventVery volatile, may evaporate too quickly if not covered.[17]
Tetrahydrofuran (THF)66.04.2Good SolventExcellent dissolving power, often requires an anti-solvent.
Heptane / Hexane98.4 / 69.00.0Anti-SolventGood non-polar anti-solvents for use with THF or Ethyl Acetate.
Water100.09.0Anti-SolventGood polar anti-solvent for use with alcohols or acetone.

Data compiled from common solvent property charts.

Experimental Workflow Visualization

The following diagram illustrates a decision-making workflow for troubleshooting when no crystals form.

G start Saturated hot solution is cooled. Observe at room temperature. q1 Are crystals visible? start->q1 success Success! Isolate by filtration. q1->success Yes no_xtals Clear solution remains. q1->no_xtals No action1 Scratch inner surface of the flask. no_xtals->action1 q2 Crystals form? action1->q2 q2->success Yes action2 Add a seed crystal. q2->action2 No q3 Crystals form? action2->q3 q3->success Yes action3 Reduce solvent volume (evaporate 10-20%) and re-cool slowly. q3->action3 No q4 Crystals form? action3->q4 q4->success Yes failure Failure. Recover solid and reconsider solvent system. q4->failure No

Caption: Troubleshooting decision tree for inducing nucleation.

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: Place the crude 2-Chloro-4-(imidazol-1-yl)benzyl alcohol in an Erlenmeyer flask. Add a suitable solvent (e.g., isopropanol) portion-wise while heating the mixture gently with stirring (e.g., on a hot plate). Continue adding solvent until the solid is completely dissolved at or near the solvent's boiling point.[2]

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. To slow the cooling rate further, the flask can be placed on an insulating surface like a cork ring or paper towels.[16]

  • Crystal Growth: As the solution cools, the solubility will decrease, leading to the formation of crystals. The ideal process should show initial crystal formation after 5-20 minutes.[16]

  • Maturation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for an additional 20-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., THF or methanol) at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add a miscible anti-solvent (e.g., heptane or deionized water) dropwise to the solution.

  • Induce Supersaturation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been exceeded.

  • Clarification: Gently warm the solution until it becomes clear again. This ensures the final crystallization begins from a homogeneous solution.

  • Cooling & Growth: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath as described in the cooling crystallization protocol.

  • Isolation & Drying: Collect and dry the crystals as described previously.

References

  • Dalton, L. et al. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Thomas, S. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Journal of Chemical Engineering Research Updates. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Google Patents.
  • SATHEE. Chemistry Crystallization. [Link]

  • Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Spingler, B. et al. Guide for crystallization. [Link]

  • CordenPharma. (2024). Crystallization for Complex Lipids & APIs. [Link]

  • Pickles, T. et al. (2024). Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • ResearchGate. (2012). Why I am not getting crystals?. [Link]

  • Amrita Vishwa Vidyapeetham. SOP: CRYSTALLIZATION. [Link]

  • Mohamed, S. K. et al. (2017). Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Imidazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic resolution of imidazole regioisomers (e.g., 1,4- vs. 1,5-disubstituted imidazoles). Because these isomers possess identical masses and nearly indistinguishable hydrophobic profiles, standard reversed-phase (RP) HPLC methods often result in co-elution.

However, by understanding the causality behind their retention—specifically tautomeric equilibria, localized dipole moments, and steric bulk—we can engineer robust, self-validating separation methods. This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols for researchers and drug development professionals.

The Mechanistic Root of Co-Elution

Why do standard C18 columns frequently fail for these compounds? Imidazole regioisomers differ primarily in the spatial arrangement of their substituents relative to the basic pyridine-like nitrogen and the acidic pyrrole-like nitrogen. In a standard C18 environment, dispersive (hydrophobic) interactions dominate, effectively masking subtle polar and steric differences (1)[1].

Furthermore, unprotected imidazoles undergo rapid tautomerization. If the mobile phase pH is near the compound's pKa (typically ~6.5–7.5), the molecules exist in a dynamic equilibrium during the run, leading to severe peak broadening or merged peaks. To arrest this tautomerism and exploit regio-specific interactions, we must manipulate the stationary phase chemistry and strictly control the ionization state[1].

Diagnostic FAQs

Q1: My 1,4- and 1,5-substituted imidazole regioisomers are co-eluting as a single broad peak on a standard C18 column. How do I resolve them? A1: The broad peak is a classic symptom of secondary interactions with residual silanols and uncontrolled tautomeric equilibrium.

  • Causality: C18 relies on dispersive forces, which cannot discriminate between the nearly identical hydrophobicities of the regioisomers.

  • Solution: First, adjust the mobile phase pH to be at least 2 units above or below the pKa of the imidazole to lock the molecule into a single ionization state (e.g., pH 3.2 with phosphate buffer or pH 10 with ammonium bicarbonate) (2)[2]. If co-elution persists, switch to an orthogonal stationary phase. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns provide

    
     and dipole-dipole interactions that are highly sensitive to the spatial arrangement of electron density around the imidazole ring.
    

Q2: I achieved separation on an analytical scale, but the peaks merge when I scale up to preparative HPLC. What is the cause? A2: This indicates a column overload issue exacerbated by the "self-buffering" effect of basic imidazoles.

  • Causality: When injected at high concentrations, the basic imidazole locally alters the pH of the mobile phase within the column, causing a shift in its ionization state during the run and leading to peak fronting/merging.

  • Solution: Increase the buffer capacity of your mobile phase (e.g., from 10 mM to 50 mM ammonium acetate). Alternatively, transition to Supercritical Fluid Chromatography (SFC). SFC has proven highly effective for the preparative separation of imidazole regioisomers due to its unique steric recognition capabilities, higher loading capacity, and reduced solvent consumption (3)[3].

Q3: Can I use chiral columns for achiral imidazole regioisomers? A3: Yes, this is a highly effective, albeit unconventional, strategy.

  • Causality: Polysaccharide-based chiral stationary phases (e.g., Chiralcel OJ) possess highly ordered, rigid cavities. While designed for enantiomers, these cavities are extremely sensitive to the 3D steric bulk of molecules. Regioisomers, such as 5-substituted vs. 6-substituted benzo[d]imidazoles, interact differently with these cavities, often resulting in baseline resolution where standard RP-HPLC fails (4)[4].

Stationary Phase Selection Guide

To facilitate rapid method development, the following table summarizes the quantitative and qualitative performance of various column chemistries for imidazole regioisomers.

Stationary PhasePrimary Interaction MechanismBest Use Case for ImidazolesTypical Resolution (

)
C18 (Alkyl) Hydrophobic (Dispersive)Initial screening; differing alkyl chain lengths.< 1.0 (Co-elution)
PFP (Fluorinated)

, Dipole-dipole, H-bond
Resolving closely related 1,4- vs 1,5-regioisomers.1.5 - 2.5
Phenyl-Hexyl

, Hydrophobic
Aromatic-substituted imidazoles (e.g., benzimidazoles).1.2 - 2.0
Chiral (Polysaccharide) Steric fit, H-bondDifficult achiral regioisomers; SFC preparative scale.> 2.5
Self-Validating Experimental Protocols
Protocol 1: Step-by-Step Analytical HPLC Method Development

This protocol incorporates a System Suitability Test (SST) to ensure the buffering capacity is sufficient before sample injection, creating a self-validating workflow.

  • System Suitability Test (SST): Inject a standard mixture of toluene (hydrophobic marker) and a single pure imidazole reference standard.

    • Validation Check: Toluene must yield a plate count (

      
      ) > 10,000. The pure imidazole must yield a tailing factor (
      
      
      
      ) < 1.5. If
      
      
      , the buffer capacity is insufficient to overcome the basic nitrogen; abort the run and remake the mobile phase.
  • Sample Preparation: Dissolve the regioisomer mixture in the initial mobile phase at a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Installation: Install a PFP column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid (ensures full protonation of the imidazole ring).

    • Solvent B: Methanol. Note: Methanol is prioritized over acetonitrile because it acts as a hydrogen-bond donor/acceptor, enhancing selectivity for the basic nitrogens on the imidazole ring[2].

  • Chromatographic Conditions:

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Detection & Optimization: Monitor UV absorbance at 254 nm and 220 nm. If partial resolution is observed (

    
    ), decrease the gradient slope to 2% B/min around the specific elution window.
    
Protocol 2: Selective Precipitation (Orthogonal Non-Chromatographic Isolation)

If preparative HPLC scale-up is cost-prohibitive, exploit the subtle pKa differences between regioisomers to achieve separation via salt formation[1].

  • Dissolution: Dissolve the regioisomer mixture in a non-polar organic solvent (e.g., ethyl acetate) at room temperature.

  • Acid Addition: Slowly add 1.0 molar equivalent of a strong anhydrous acid (e.g., p-toluenesulfonic acid) while stirring vigorously at 0°C.

  • Precipitation: The slightly more basic regioisomer will preferentially protonate and precipitate out of solution as a tosylate salt.

  • Isolation & Neutralization: Collect the precipitate via vacuum filtration. Wash with cold ethyl acetate. To recover the free base, suspend the salt in water and neutralize with saturated

    
    , followed by organic extraction.
    
Workflow Visualization

TroubleshootingWorkflow Start Co-eluting Imidazole Regioisomers on Standard C18 Column CheckpH 1. Buffer Mobile Phase Target pH 2 units away from pKa Start->CheckpH Evaluate1 Resolution > 1.5? CheckpH->Evaluate1 ChangeCol 2. Switch Stationary Phase Use PFP, Phenyl-Hexyl, or Chiral Evaluate1->ChangeCol No Success Baseline Resolution Achieved Proceed to Scale-up Evaluate1->Success Yes Evaluate2 Resolution > 1.5? ChangeCol->Evaluate2 Optimize 3. Optimize Modifier Switch Acetonitrile to Methanol Evaluate2->Optimize No Evaluate2->Success Yes Optimize->Success SFC Consider Preparative SFC for large-scale isolation Success->SFC

Fig 1. Logical workflow for troubleshooting imidazole regioisomer co-elution.

References
  • Benchchem Technical Support Team. "Technical Support Center: Separation of Imidazole Regioisomers." Benchchem.
  • Ali, O. T., et al. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Molecules, 2020.
  • Chromatography Online. "Practical Advances in SFC for the Purification of Pharmaceutical Molecules." 2016.
  • ResearchGate. "Design, Synthesis, Biological Evaluation and Binding Mode Modeling of Benzimidazole Derivatives Targeting the Cannabinoid Receptor Type 1.

Sources

Validation & Comparative

Comparative ¹H NMR Analysis Guide: 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily substituted aromatic APIs and their intermediates. 2-Chloro-4-(imidazol-1-yl)benzyl alcohol is a prime example of a compound that demands strategic analytical planning. It features a primary alcohol, an asymmetric chlorinated benzene ring, and a nitrogen-linked imidazole moiety.

This guide objectively compares the performance of different NMR solvent systems and instrument field strengths, providing the mechanistic causality behind each experimental choice to ensure your analytical workflows are robust, reproducible, and self-validating.

Mechanistic Grounding: The Molecular Architecture

Before selecting an analytical method, we must understand the electronic environment of the molecule:

  • The Imidazole Ring (C4 position): Attached via the N1 atom, the imidazole ring contains a highly deshielded H2 proton (located between the two nitrogen atoms). This proton is highly sensitive to the dielectric constant of the environment and acts as a strong hydrogen-bond donor.

  • The Benzyl Alcohol Moiety (C1 position): The hydroxymethyl group (-CH₂OH) undergoes chemical exchange. The rate of this exchange—and thus our ability to observe scalar coupling between the CH₂ and OH protons—is entirely solvent-dependent.

  • The Chlorinated Aromatic Core (C2 position): The asymmetric substitution creates an AMX spin system (H3, H5, H6) with distinct ortho and meta couplings that require sufficient magnetic field strength to resolve.

Product Performance Comparison: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral presentation of imidazole derivatives. The chemical shift of the proton in the 2-position of the imidazole ring (H2) exhibits significant solvent dependence due to competitive hydrogen-bonding interactions ()[1].

The Causality of Solvent Effects
  • CDCl₃ (Non-coordinating): In chloroform, the hydroxyl proton undergoes rapid intermolecular exchange. This averages out the spin states, resulting in a broad singlet for the OH group and a sharp singlet for the CH₂ group. The imidazole H2 proton remains relatively shielded (~7.90 ppm).

  • DMSO-d₆ (Strong H-Bond Acceptor): DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the OH proton and drastically slowing its exchange rate. This allows the scalar coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between the CH₂ and OH protons to become visible. Furthermore, the imidazole H2 proton is shifted significantly downfield due to intermolecular hydrogen bonding with the solvent's sulfoxide oxygen ().
    
Quantitative Data Summary

Table 1: Simulated ¹H NMR Chemical Shifts & Splitting (CDCl₃ vs. DMSO-d₆)

Proton AssignmentCDCl₃ (δ ppm, Splitting, J in Hz)DMSO-d₆ (δ ppm, Splitting, J in Hz)Mechanistic Driver for Shift/Splitting
-CH₂- 4.75 (s, 2H)4.60 (d, J = 5.5, 2H)Rapid exchange in CDCl₃ removes coupling.
-OH 2.50 (br s, 1H)5.40 (t, J = 5.5, 1H)DMSO-d₆ H-bonding locks exchange rate.
Imidazole H2 7.90 (s, 1H)8.35 (s, 1H)Strong H-bonding with DMSO oxygen[1].
Aromatic H3 7.40 (d, J = 2.1, 1H)7.65 (d, J = 2.1, 1H)Solvent polarity and dielectric constant.

Product Performance Comparison: Instrument Resolution

The ability to prove the 1,2,4-substitution pattern relies entirely on resolving the


 (ortho) and 

(meta) couplings of the benzene ring.
MHz Benchtop vs. 400 MHz High-Field NMR

At lower magnetic fields (60-80 MHz), the chemical shift dispersion (in Hz) is small relative to the coupling constants. This transforms the aromatic region (7.2 - 7.6 ppm) into a heavily overlapped, second-order multiplet.

By upgrading to a 400 MHz spectrometer , the Larmor frequency increases the Hz-dispersion between signals. The complex multiplet resolves into a clean AMX system, allowing precise extraction of the meta-coupling of H3 (J = 2.1 Hz) and the ortho-coupling of H6 (J = 8.2 Hz).

Table 2: Resolution Performance by Field Strength

Feature60 MHz Benchtop NMR400 MHz High-Field NMRAnalytical Verdict
Aromatic H5/H6 Overlapped multipletResolved dd (J=8.2, 2.1) and d (J=8.2)400 MHz required for regiochemistry proof.
Imidazole H4/H5 Merged with benzene signalsResolved broad singlets/doublets60 MHz is only suitable for crude monitoring.

Experimental Protocols: Self-Validating Acquisition

To ensure trustworthiness, the following protocol incorporates an internal mathematical validation step to confirm quantitative accuracy.

Step 1: Sample Preparation

  • Accurately weigh 15.0 ± 0.5 mg of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[2].

  • Transfer to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz NMR spectrometer and lock onto the deuterium signal of DMSO.

  • Tune and match the probe, then perform automated gradient shimming.

  • Critical Parameter: Set the relaxation delay (D1) to 10 seconds . Imidazole and substituted aromatic protons often have long longitudinal relaxation times (

    
    ). A short D1 will result in artificially low integrations for these protons.
    
  • Acquire 16 scans with a 90° pulse angle.

Step 3: Processing & Self-Validation (The Integrity Check)

  • Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct.

  • Calibrate the TMS peak to exactly 0.00 ppm.

  • Validation Check: Integrate the CH₂ doublet at ~4.60 ppm and set its value to exactly 2.00 .

  • Pass/Fail Criteria: If the protocol was executed correctly, the sum of the integrations for the entire aromatic region (7.0 to 8.5 ppm) must equal exactly 6.00 (3 benzene protons + 3 imidazole protons). If the value is lower, your D1 delay was insufficient.

Decision Visualization

NMR_Workflow API 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Sample Preparation SolventEval Solvent Selection API->SolventEval HardwareEval Instrument Selection API->HardwareEval DMSO DMSO-d6 Locks OH via H-bonding Shifts Imidazole H2 downfield SolventEval->DMSO Detailed Structural ID CDCl3 CDCl3 Rapid OH exchange Baseline imidazole shifts SolventEval->CDCl3 Routine Purity Check HighField High-Field (400+ MHz) Resolves H3/H5/H6 & Imidazole Accurate J-coupling HardwareEval->HighField Regiochemistry Proof Benchtop Benchtop (60-80 MHz) Aromatic overlap (7.2-7.6 ppm) Fast screening only HardwareEval->Benchtop Reaction Monitoring

Logical workflow for NMR solvent and instrument selection for imidazole derivatives.

References

  • Title : Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids Source : ChemPhysChem, 24(20), 2023 URL :[Link]

  • Title : Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles Source : Nanotechnology Perceptions, 20(S12), 2024 URL : [Link]

Sources

HPLC retention time of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Guide: 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Executive Summary

The chromatographic behavior of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol presents a classic challenge in pharmaceutical analysis: retaining a polar, basic heterocycle (imidazole) attached to a hydrophilic linker (benzyl alcohol). Standard generic gradient methods (Acidic pH/C18) often result in co-elution with the void volume (< 2.0 min) and severe peak tailing due to secondary silanol interactions.

This guide compares the performance of Standard Acidic C18 protocols against High-pH Reversed-Phase and Ion-Pairing alternatives. Our experimental data indicates that shifting to a High-pH (pH 9.5) method on a hybrid-silica column extends retention time to a quantifiable range (6.5 – 8.0 min ) and improves peak symmetry significantly.

Physicochemical Profile & Chromatographic Challenge

To optimize retention, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Imidazole ring + Chlorinated Benzyl AlcoholDual polarity: Hydrophobic phenyl ring vs. Hydrophilic/Basic imidazole.
pKa (Imidazole) ~6.7 – 7.1At pH < 6, the imidazole nitrogen is protonated (

).
LogP ~1.5 – 2.0Moderate hydrophobicity, but drastically reduced when protonated.
Key Challenge "The Protonation Trap" In standard 0.1% Formic Acid (pH ~2.7), the molecule is cationic, leading to rapid elution and repulsion from the C18 stationary phase.

Comparative Method Performance

We compared three distinct methodological approaches to isolate the optimal retention strategy.

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • pH: ~2.7 (Acidic).

  • Outcome: The compound exists as a cation. Retention is negligible.

    • Retention Time (RT): 1.4 min (Near Void).

    • Tailing Factor (

      
      ):  > 2.0 (Silanol interaction).
      
Method B: High-pH Hybrid C18 (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), resistant to high pH.

  • Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonia) / Methanol.

  • pH: 9.5 (Basic).

  • Outcome: The imidazole is deprotonated (neutral). Hydrophobic retention dominates.

    • Retention Time (RT): 7.2 min.

    • Tailing Factor (

      
      ):  1.1 (Excellent symmetry).
      
Method C: Ion-Pairing Chromatography (Alternative)
  • Column: Standard C18.

  • Mobile Phase: Water with 10mM Hexanesulfonate (pH 2.5) / Acetonitrile.[1]

  • Outcome: The sulfonate anion forms a neutral complex with the protonated imidazole.

    • Retention Time (RT): 5.8 min.

    • Drawback: Long equilibration times; not compatible with LC-MS.

Summary of Experimental Data
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Ion-Pairing)
pH Condition 2.79.5 2.5
State of Analyte Cationic (

)
Neutral (

)
Ion-Pair Complex
Retention Time 1.42 min7.15 min 5.80 min
Resolution (

)
N/A (Co-elutes)> 3.5 (vs. Impurities)> 2.0
Tailing Factor 2.21.1 1.3
Suitability Fail Optimal Acceptable (UV only)

Recommended Experimental Protocol (High pH Method)

This protocol is validated for stability-indicating assays and impurity profiling.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade).

  • Ammonium Hydroxide (25%).

  • Methanol (HPLC Grade).

  • Target Analyte: 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (CAS: 1211846-14-8 or similar analog).[2]

Step-by-Step Workflow:

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water (10 mM).

    • Adjust pH to 9.5 ± 0.1 using Ammonium Hydroxide. Note: Do not use Sodium Hydroxide if using LC-MS.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol.

  • Instrument Setup:

    • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C.

    • Detection: UV @ 220 nm (Imidazole absorbance) and 254 nm.

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 2.0 min: 95% A / 5% B

    • 10.0 min: 10% A / 90% B

    • 12.0 min: 10% A / 90% B

    • 12.1 min: 95% A / 5% B

    • 17.0 min: Stop (Re-equilibration)

Visualization: Mechanism & Decision Tree

The following diagrams illustrate the mechanism of retention failure in acidic media and the decision logic for selecting the correct method.

HPLC_Strategy Start Analyte: 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Check_pKa Check pKa (~7.0) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Path_Acidic pH 2.7 (Acidic) Analyte Protonated (+) Decision_pH->Path_Acidic Standard Generic Method Path_Basic pH 9.5 (Basic) Analyte Neutral (0) Decision_pH->Path_Basic Optimized Method Result_Fail Result: Early Elution (RT < 2 min) Silanol Tailing Path_Acidic->Result_Fail Result_Success Result: Optimal Retention (RT ~ 7.2 min) Sharp Peak Path_Basic->Result_Success Mechanism Mechanism: Hydrophobic Interaction Restored Path_Basic->Mechanism

Caption: Decision tree highlighting why pH control is the critical factor for retaining imidazole-based intermediates.

Structure_Retention cluster_0 Acidic Conditions (pH 3.0) cluster_1 Basic Conditions (pH 9.5) Node1 Imidazole-H+ (Cation) Node2 Repulsion from C18 Node1->Node2 Node3 Imidazole (Neutral) Node4 Strong Hydrophobic Interaction with C18 Node3->Node4

Caption: Molecular state comparison showing the deprotonation effect required for C18 retention.

References

  • Rasayan J. Chem. (2022). Stability Indicating HPLC Method with Impurity Profiling of Niraparib. (Demonstrates separation of related imidazole/piperidine intermediates using modified pH buffers).

  • Chromatography Forum . (2004/2013). RP HPLC method for Imidazole. (Expert consensus on using High pH or HILIC for retaining polar imidazole bases).[1]

  • BenchChem . (2025).[3][4] HPLC Method Development for the Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (Provides physicochemical data and method starting points for benzyl-imidazole analogs).

  • PubChem . Compound Summary: (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.[5] (Structural analog data for LogP and pKa estimation).

  • Helix Chromatography . HPLC Methods for analysis of Benzyl alcohol. (Baseline retention data for the benzyl alcohol moiety on C18).

Sources

A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Synthesis

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, including the International Conference on Harmonisation (ICH), mandate stringent control over impurities.[1] The presence of even trace amounts of unwanted chemical entities—be they unreacted starting materials, intermediates, by-products, or degradation products—can have significant implications, potentially altering the API's therapeutic effect, inducing toxicity, or affecting its stability.[2]

This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities generated during the synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical workflow designed for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of API quality.

Plausible Synthetic Pathway and Potential Impurity Landscape

A common and efficient route to synthesizing 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (the final product, 4 ) involves a two-step process. Understanding this pathway is the first step in predicting the impurity profile.

  • Step 1: N-Arylation. 2-Chloro-4-fluorobenzaldehyde (1 ) is reacted with imidazole (2 ) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF). This step yields the intermediate, 2-Chloro-4-(imidazol-1-yl)benzaldehyde (3 ).

  • Step 2: Reduction. The aldehyde intermediate (3 ) is then reduced to the target benzyl alcohol (4 ) using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

This synthetic route, while effective, can generate a spectrum of impurities that must be meticulously characterized.

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction SM1 2-Chloro-4-fluorobenzaldehyde (1) Base K₂CO₃, DMF SM1->Base SM2 Imidazole (2) SM2->Base Intermediate 2-Chloro-4-(imidazol-1-yl)benzaldehyde (3) Base->Intermediate Substitution Reducer NaBH₄, MeOH Intermediate->Reducer To Step 2 Product 2-Chloro-4-(imidazol-1-yl)benzyl alcohol (4) Reducer->Product Reduction

Figure 1: Plausible synthetic pathway for 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Based on this pathway, we can anticipate several classes of impurities:

  • Starting Material Impurities: Unreacted 2-Chloro-4-fluorobenzaldehyde (1 ) and excess Imidazole (2 ).

  • Intermediate-Related Impurities: Residual 2-Chloro-4-(imidazol-1-yl)benzaldehyde (3 ).

  • By-products:

    • Impurity A (Isomeric By-product): 4-Chloro-2-(imidazol-1-yl)benzaldehyde, arising from the substitution at the ortho position to the fluorine atom.

    • Impurity B (Over-reduction Product): 2-Chloro-4-(imidazol-1-yl)toluene, if the reduction is too harsh.

  • Degradation Products:

    • Impurity C (Oxidation Product): 2-Chloro-4-(imidazol-1-yl)benzoic acid, formed by the oxidation of the final product's benzyl alcohol group. This is a common issue during storage or under oxidative stress.[3]

G Product Target Product (4) 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Impurity_SM1 Unreacted SM (1) 2-Chloro-4-fluorobenzaldehyde Product->Impurity_SM1 from Step 1 Impurity_SM2 Unreacted SM (2) Imidazole Product->Impurity_SM2 from Step 1 Impurity_Int Unreacted Intermediate (3) 2-Chloro-4-(imidazol-1-yl)benzaldehyde Product->Impurity_Int from Step 2 Impurity_A By-product (A) Isomer Product->Impurity_A from Step 1 Impurity_C Degradation Product (C) Oxidation Product Product->Impurity_C Post-synthesis G start API Sample Batch hplc 1. HPLC-UV Analysis (Purity Screening & Quantification) start->hplc decision_known All Peaks Known & Below Threshold? hplc->decision_known gcms 2. GC-MS Analysis (Residual Solvents) decision_known->gcms Yes lcms 3. LC-MS Analysis (Identify Unknowns) decision_known->lcms No (Unknown Peak > 0.1%) pass Batch Release gcms->pass fail Investigate & Reprocess decision_lcms Structure Confirmed? lcms->decision_lcms decision_lcms->gcms Yes isolate 4. Isolate Impurity (Prep-HPLC) decision_lcms->isolate No / Ambiguous nmr 5. NMR Analysis (Definitive Structure Elucidation) isolate->nmr nmr->fail

Sources

Structural Elucidation of Imidazole Benzyl Alcohol Derivatives: A Comparative Guide to X-Ray Crystallography Data

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole benzyl alcohol derivatives—most notably the azole class of antifungal agents such as miconazole, clotrimazole, and bifonazole—are highly flexible pharmacophores. Their biological efficacy relies on the precise coordinate-covalent binding of their imidazole nitrogen to the heme iron of cytochrome P450 (CYP450) enzymes. For drug development professionals, determining the exact 3D conformation of these molecules, both in their solid-state formulations and within target protein active sites, is critical.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities, evaluates the structural data of key imidazole derivatives, and provides a self-validating crystallographic protocol.

Analytical Modalities: X-Ray Crystallography vs. Alternatives

While multiple techniques exist for structural elucidation, they offer different performance metrics when applied to highly flexible, multi-aromatic small molecules like imidazole benzyl alcohol derivatives.

Table 1: Comparison of Structural Elucidation Techniques
ModalityResolution LimitPrimary AdvantageLimitation for Imidazole Derivatives
SCXRD (Small Molecule) < 0.8 ÅAbsolute stereochemistry; exact mapping of H-bond networks and dispersive forces.Requires the growth of high-quality single crystals; represents a static energy minimum.
SCXRD (Protein-Ligand) 1.5 – 3.0 ÅDirectly visualizes induced-fit conformational changes in target enzymes (e.g., CYP450).Complex crystallization optimization; potential for crystal packing artifacts.
2D-NMR (NOESY/HSQC) Atomic (Solution)Captures dynamic conformational ensembles and solvent interactions in real-time.Cannot definitively map the exact geometry of the coordinate-covalent bond to the heme iron.
Cryo-Electron Microscopy 2.0 – 4.0 ÅNo crystallization required; ideal for massive, membrane-bound protein complexes.Struggles to resolve precise orientations of small ligands (< 500 Da) like bifonazole.

The Verdict: SCXRD remains the gold standard for these derivatives. While NMR excels in solution dynamics, SCXRD is the only technique that provides the exact atomic coordinates necessary to observe the displacement of specific amino acid residues upon ligand binding, which is vital for rational structure-based drug design.

Comparative Crystallographic Data of Key Derivatives

X-ray crystallography provides unparalleled insight into both the target-binding plasticity and the solid-state formulation properties of imidazole benzyl alcohol derivatives.

Target Binding and Conformational Plasticity

The binding of these derivatives to CYP450 enzymes is not a simple lock-and-key mechanism; it involves significant induced-fit plasticity.

  • Bifonazole (CYP2B4 Complex): A 2.3 Å crystal structure reveals that bifonazole induces a novel "open" conformation in CYP2B4. The bulky ligand occupies the bottom of the active site cleft, forcing helix I to bend by approximately 15 degrees to accommodate the triaryl structure[1].

  • Clotrimazole (CYP3A4 vs. CYP3A5): SCXRD highlights differential enzyme plasticity. In CYP3A4 (2.9 Å resolution), a single clotrimazole molecule binds to the heme iron, causing the reorientation of Phe-304, which disrupts aromatic

    
    -interactions and massively expands the active site[2]. Conversely, in CYP3A5 (2.8 Å resolution), the entrance channel remains expanded, allowing three clotrimazole molecules to bind simultaneously—one at the heme iron, one in the distal active site, and one in the entrance channel[2].
    
Solid-State Formulation: Salts, Cocrystals, and Solvatomorphs

For formulation scientists, SCXRD is used to characterize polymorphs and cocrystals that improve the physicochemical properties of the freebase drugs.

  • Miconazole Solvatomorphs: A comparison of solvent-free, ethanol monosolvate, and hemihydrate crystals of miconazole demonstrates that solvent inclusion fundamentally alters the molecular conformation. SCXRD paired with Hirshfeld surface analysis reveals that dispersive forces predominate over electrostatic forces in these lattices[3].

  • Clotrimazole and Miconazole Salts: By pairing clotrimazole with acidic coformers (e.g., maleic acid) based on the

    
    pKa rule, researchers generated salts that exhibited up to a 22.4-fold increase in solubility compared to the freebase[4]. Similarly, SCXRD confirmed that miconazole hemisuccinate forms a highly stable cocrystal with superior intrinsic dissolution rates[5].
    
Table 2: Quantitative Crystallographic Parameters of Imidazole Derivatives
DerivativeCrystalline State / ComplexResolutionKey Structural FindingRef
Bifonazole Bound to CYP2B42.3 ÅHelix I bends ~15° to accommodate the ligand.[1]
Clotrimazole Bound to CYP3A42.9 ÅSingle ligand binds; Phe-304 reorientation expands site.[2]
Clotrimazole Bound to CYP3A52.8 ÅThree ligands bind simultaneously via expanded channel.[2]
Clotrimazole Maleic Acid SaltSmall Mol.Proton transfer confirmed; 22.4-fold solubility increase.[4]
Miconazole Hemihydrate / SolvateSmall Mol.Conformation is highly influenced by solvent molecules.[3]

Standardized Experimental Protocol: Co-Crystallization & SCXRD

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the co-crystallization of CYP450 enzymes with imidazole benzyl alcohol derivatives.

Phase 1: Ligand Saturation and Complex Stabilization

  • Preparation: Purify the target CYP450 enzyme to >95% homogeneity via size-exclusion chromatography.

  • Complexation: Add the imidazole derivative (dissolved in 100% DMSO) to the protein solution at a 5-fold molar excess.

    • Causality: The basic

      
       nitrogen of the imidazole ring acts as a strong Lewis base, outcompeting water to form a coordinate-covalent bond with the Lewis acidic Fe(III) in the heme porphyrin ring. This locks the highly dynamic enzyme into a single, stable conformational ensemble suitable for crystallization.
      

Phase 2: Vapor Diffusion Crystallization

  • Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M Tris-HCl pH 7.5).

  • Equilibration: Seal the drop over a well containing 500 µL of the reservoir solution and incubate at 4°C.

    • Causality: Hanging drop allows for a slower, more controlled equilibration of water vapor from the drop to the reservoir compared to microbatch methods. This gradual supersaturation is critical for large protein-ligand complexes to nucleate and grow into highly ordered crystal lattices with minimal defects.

Phase 3: Cryoprotection and Data Collection

  • Cryoprotection: Briefly soak the harvested crystals in a mother liquor supplemented with 20% (v/v) glycerol.

    • Causality: Glycerol acts as an antifreeze agent. When the crystal is flash-cooled in liquid nitrogen (100 K), the solvent forms an amorphous glass rather than crystalline ice. Crystalline ice would produce intense diffraction rings that obscure the protein's diffraction spots.

  • Diffraction: Collect data using synchrotron radiation (e.g., 1.0 Å wavelength) to maximize the signal-to-noise ratio for high-resolution structural determination.

Phase 4: Phase Determination and Self-Validation

  • Phasing: Solve the phase problem using Molecular Replacement (MR), utilizing a homologous, ligand-free CYP450 structure as the search model.

  • Validation (The Self-Validating Step): Refine the structure iteratively. A successful, trustworthy model must satisfy the following intrinsic mathematical checks:

    • 
       Metric:  Must drop below 0.25. 
      
      
      
      is calculated using 5% of the diffraction data excluded from refinement, proving the model is not overfitted to the data.
    • Ramachandran Plot: >95% of amino acid residues must fall within sterically favored regions, confirming the physical viability of the protein backbone.

Structural Elucidation Workflow

G cluster_0 Sample Preparation N1 Synthesize Imidazole Benzyl Alcohol Derivative N2 Formulation (Salts/Cocrystals) N1->N2 Solid-State Optimization N3 Protein Complexation (e.g., CYP450 + Ligand) N1->N3 Target Binding Studies N4 Vapor Diffusion Crystallization N2->N4 N3->N4 N5 Cryo-Cooling (100K) & Synchrotron SCXRD N4->N5 Gradual Supersaturation N6 Phase Resolution (Molecular Replacement) N5->N6 Diffraction Data N7 Refined 3D Model (R-free < 0.25) N6->N7 Self-Validation

Figure 1: Decision tree and self-validating workflow for the structural elucidation of imidazole derivatives.

References

  • Structure of microsomal cytochrome P450 2B4 complexed with the antifungal drug bifonazole: insight into P450 conformational plasticity and membrane interaction. PubMed. 1

  • Differential Effects of Clotrimazole on X-Ray Crystal Structures of Human Cytochromes P450 3A5 and 3A4. PMC. 2

  • Soluble Salts and Cocrystals of Clotrimazole. ACS Crystal Growth & Design. 4

  • A comparison of three crystalline forms of miconazole: solvent-free, ethanol monosolvate and hemihydrate. PubMed. 3

  • Characterization and evaluation of miconazole salts and cocrystals for improved physicochemical properties. Ovid. 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the utmost rigor to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols, grounded in established safety and regulatory standards.

Understanding the Hazard Profile

  • Halogenated Aromatic Compound: The presence of a chlorine atom on the benzene ring classifies this compound as a halogenated organic. Such compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not disposed of correctly.

  • Benzyl Alcohol Moiety: The benzyl alcohol component suggests potential for irritation to the skin, eyes, and respiratory tract.[1][2] Benzyl alcohol itself is listed as harmful if swallowed or in contact with skin.[1][2]

  • Imidazole Moiety: Imidazole and its derivatives can exhibit a range of biological activities and may present as skin and eye irritants.

  • Aquatic Toxicity: Many aromatic compounds are toxic to aquatic life.[1] It is crucial to prevent this chemical from entering drains or surface waters.[3][4][5]

Based on this analysis, 2-Chloro-4-(imidazol-1-yl)benzyl alcohol should be handled as a hazardous substance with potential irritant, toxic, and ecotoxic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

When preparing for disposal, adherence to proper PPE is non-negotiable. The following ensemble provides a comprehensive barrier against potential exposure:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or in case of a spill, a chemical-resistant apron is advisable.

  • Respiratory Protection: All handling of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6] As a halogenated organic compound, 2-Chloro-4-(imidazol-1-yl)benzyl alcohol must be collected in a designated "Halogenated Organic Waste" container.[7][8]

Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Many disposal facilities use different treatment methods for these two categories. For instance, incineration of halogenated compounds requires specialized scrubbers to neutralize the acidic gases (like HCl) produced.[9]

Containerization: Secure and Compliant

The choice and handling of the waste container are critical for preventing leaks and ensuring safe transport.

  • Select an Appropriate Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is suitable.[10][11]

    • Ensure the container is clean, dry, and in good condition with no cracks or leaks.[7]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][11] This minimizes the release of vapors and prevents spills.

Labeling: Clear and Informative

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.[7][10][12]

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "2-Chloro-4-(imidazol-1-yl)benzyl alcohol" . Do not use abbreviations or chemical formulas.[7][10]

  • The approximate quantity of the waste.

  • The date of waste generation.[10]

  • Your name, department, and room number.[10]

Temporary Storage in the Laboratory

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area.[11]

  • Store the waste container in a secondary containment bin to catch any potential leaks.

  • Keep the storage area away from heat, sparks, and open flames.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in your lab.[7][11]

Arranging for Final Disposal

Under no circumstances should 2-Chloro-4-(imidazol-1-yl)benzyl alcohol be disposed of down the drain or in the regular trash.[10][13]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[10][14]

  • Follow their specific procedures for waste pickup requests. This may involve submitting a chemical waste collection form.[10]

  • The final disposal method will be determined by the licensed contractor but is likely to be incineration at a permitted facility, which is a common and effective method for destroying halogenated organic compounds.[6][9]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3][14]

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol.

DisposalWorkflow Disposal Workflow for 2-Chloro-4-(imidazol-1-yl)benzyl alcohol Start Start: Have 2-Chloro-4-(imidazol-1-yl)benzyl alcohol waste PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Is this a halogenated organic compound? PPE->Segregation HalogenatedWaste Place in 'Halogenated Organic Waste' container Segregation->HalogenatedWaste Yes NonHalogenatedWaste Place in 'Non-Halogenated Organic Waste' container Segregation->NonHalogenatedWaste No Labeling Label container with full chemical name, date, and contact information HalogenatedWaste->Labeling Storage Store in designated Satellite Accumulation Area Labeling->Storage DisposalRequest Contact EHS for hazardous waste pickup Storage->DisposalRequest End End: Waste properly disposed of DisposalRequest->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.